molecular formula C26H53Br B13865270 1-Bromo-2-dodecyltetradecane

1-Bromo-2-dodecyltetradecane

Cat. No.: B13865270
M. Wt: 445.6 g/mol
InChI Key: YRISMSKJSHNCPF-UHFFFAOYSA-N
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Description

1-Bromo-2-dodecyltetradecane is a synthetic, long-chain bromoalkane that serves as a versatile intermediate in organic and materials chemistry research. Its structure features a bromine atom on a branched C26 hydrocarbon chain, making it a valuable precursor for a variety of chemical transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions via coupling processes. Researchers utilize this compound in the development of specialty chemicals, such as complex lipids, surfactants, and liquid crystals. It is also a key starting material in the synthesis of polymers and organic nanomaterials, where its long alkyl chains can influence self-assembly and physical properties. As a reagent for introducing hydrophobic alkyl chains, it finds potential application in the modification of surfaces and the creation of novel amphiphilic molecules. The mechanism of action for alkyl bromides of this class typically involves the bromine atom acting as a good leaving group, facilitating SN2 reactions with a range of nucleophiles to form new functionalized compounds. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use. All information presented here is for informational purposes and is not a substitute for professional chemical safety advice. Researchers should consult the relevant safety Data Sheet (SDS) and conduct a comprehensive risk assessment before use.

Properties

Molecular Formula

C26H53Br

Molecular Weight

445.6 g/mol

IUPAC Name

13-(bromomethyl)pentacosane

InChI

InChI=1S/C26H53Br/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3

InChI Key

YRISMSKJSHNCPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)CBr

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 1 Bromo 2 Dodecyltetradecane

Retrosynthetic Analysis and Strategic Disconnections for 1-Bromo-2-dodecyltetradecane (B1152715)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. bibliotekanauki.pl For this compound, the primary disconnection is the carbon-bromine bond, identifying 2-dodecyltetradecan-1-ol as a key precursor. This transformation is a standard functional group interconversion (FGI).

The next critical disconnection involves the formation of the C26 branched alkane backbone of 2-dodecyltetradecan-1-ol. Several strategic disconnections can be considered:

Disconnection at the branching point: This suggests a nucleophilic addition or coupling reaction. For instance, disconnecting the bond between C1 and C2 of the tetradecyl chain leads to a dodecyl nucleophile and a 2-dodecyl-substituted electrophile. Alternatively, disconnecting the bond at the branch point on the main chain suggests the addition of a dodecyl organometallic reagent to a tetradecanal (B130844) derivative.

Step-wise chain elongation: This approach involves building the carbon chain incrementally, which can be laborious. epo.org

A plausible retrosynthetic pathway is illustrated below:

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic analysis of this compound.

Alkylation Strategies for Branched Tetradecane Core Formation

The formation of the 2-dodecyltetradecane carbon skeleton is a pivotal step. Several alkylation strategies can be employed to construct this highly branched structure.

Grignard Reagent-Mediated Alkylation Approaches

Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively in carbon-carbon bond formation. byjus.comresearchgate.net One common strategy involves the reaction of a Grignard reagent with a carbonyl compound. byjus.com For the synthesis of the 2-dodecyltetradecane core, this could involve:

Addition of dodecylmagnesium bromide to tetradecanal. This reaction would form 2-dodecyltetradecan-1-ol directly. The subsequent dehydration and hydrogenation would yield the desired alkane. plymouth.ac.uk

Reaction of a dodecyl Grignard reagent with an appropriate epoxide. This would also introduce the dodecyl branch.

A significant challenge with Grignard reagents, especially with long-chain substrates, can be side reactions and solubility issues. epo.org The use of catalysts like zinc(II) chloride can enhance the efficiency of alkylation and minimize side products. organic-chemistry.org

Reactant 1Reactant 2ProductCatalystReference
Dodecylmagnesium bromideTetradecanal2-Dodecyltetradecan-1-olNone plymouth.ac.uk
Nonylmagnesium bromideMethyl p-chlorobenzoatep-Nonylbenzoic acidMetal catalyst byjus.com

Organolithium Compound-Based Alkylation Pathways

Organolithium reagents are highly reactive nucleophiles and strong bases, often used for C-C bond formation. wikipedia.orgfiveable.me Their application in forming the 2-dodecyltetradecane skeleton could include:

Reaction of dodecyllithium with tetradecanal. Similar to the Grignard approach, this would yield the precursor alcohol.

Corey-House synthesis: This method involves the reaction of a lithium dialkylcuprate with an alkyl halide, offering a robust way to form symmetrical and unsymmetrical alkanes. bibliotekanauki.pl For instance, lithium didodecylcuprate could react with 1-bromotetradecane.

However, reactions involving organolithium compounds with long-chain aldehydes and carboxylic acids can be unsuccessful. epo.org

ReagentSubstrateProductNotesReference
n-ButyllithiumStyrene, butadiene, isoprenePolymersInitiator for anionic polymerization wikipedia.org
AlkyllithiumAlkenesLong-chain alkanesPolymerization under high pressure and low temperature slideshare.net

Transition Metal-Catalyzed Cross-Coupling for C-C Bond Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with high selectivity. tcichemicals.comeie.gr These methods have become indispensable in modern organic synthesis. eie.gr

Suzuki-Miyaura coupling: This involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Negishi coupling: This reaction couples an organozinc compound with an organohalide, typically catalyzed by nickel or palladium.

Kumada-Tamao-Corriu coupling: This involves the coupling of a Grignard reagent with an organohalide, catalyzed by nickel or palladium.

These reactions offer high functional group tolerance and can be applied to complex molecules. acs.org For the synthesis of the 2-dodecyltetradecane backbone, one could envision coupling a dodecyl-based organometallic reagent with a tetradecyl halide or vice versa.

Reaction NameOrganometallic ReagentOrganic HalideCatalystReference
Suzuki-MiyauraOrganoboronOrganohalidePalladium complex eie.gr
NegishiOrganozincOrganohalideNickel or Palladium eie.gr
Kumada-Tamao-CorriuGrignard reagentOrganohalideNickel or Palladium eie.gr

Olefin Oligomerization and Hydroalkylation Routes to Branched Alkanes

Olefin oligomerization provides a direct route to higher molecular weight hydrocarbons from simpler olefins like ethylene (B1197577) or propylene. google.comwisc.edugoogle.com

Metallocene catalysts: Zirconocene complexes, for example, can be used for the oligomerization of α-olefins. hhu.de

Nickel or Palladium complexes: These can catalyze the formation of highly branched alkanes from olefins. google.com

Hydroalkylation, the addition of a C-H bond across an olefin, is another atom-economical method for constructing C(sp3)-C(sp3) bonds. nih.govnih.gov Nickel-hydride catalyzed radical relay processes have been developed for the hydroalkylation of unactivated olefins. nih.govchemrxiv.org This strategy could potentially be adapted to construct the 2-dodecyltetradecane framework from appropriate olefin and alkane precursors.

MethodReactantsCatalystProductReference
Olefin OligomerizationEthylene, PropyleneMetallocene or Ni/Pd complexesBranched Alkanes google.comwisc.edugoogle.com
HydroalkylationOlefin, AlkaneNickel-hydride complexBranched Alkane nih.govchemrxiv.org
Olefin MetathesisBranched terminal olefinsMolybdenum-based catalystsBranched Alkanes chemrxiv.org

Regioselective Bromination of 2-dodecyltetradecane Precursors

The final step in the synthesis is the regioselective bromination of the 2-dodecyltetradecane precursor, which is typically 2-dodecyltetradecan-1-ol. The goal is to selectively replace the primary hydroxyl group with a bromine atom.

Several methods are available for the conversion of primary alcohols to alkyl bromides:

Appel Reaction: This reaction uses triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-bromosuccinimide. It proceeds via an SN2 mechanism, resulting in inversion of stereochemistry if a chiral center is present. researchgate.netcommonorganicchemistry.com

Phosphorus Tribromide (PBr3): This is a common reagent for converting primary and secondary alcohols to the corresponding bromides. commonorganicchemistry.com A patent describes the synthesis of 1-bromododecane (B92323) from lauryl alcohol using red phosphorus and bromine. google.com

Thionyl Bromide (SOBr2): This reagent is more reactive than thionyl chloride and can be used for bromination. commonorganicchemistry.com

Mesylation followed by bromide displacement: The alcohol can be converted to a mesylate, which is an excellent leaving group, followed by nucleophilic substitution with a bromide salt like lithium bromide. researchgate.netacs.org

The choice of brominating agent will depend on the specific requirements of the synthesis, such as scale and functional group tolerance. For a primary alcohol like 2-dodecyltetradecan-1-ol, methods like PBr3 or the Appel reaction are generally effective. researchgate.netcommonorganicchemistry.com

Reagent(s)SubstrateProductKey FeaturesReference(s)
PPh3, CBr4/NBSPrimary/Secondary AlcoholAlkyl BromideSN2 mechanism, inversion of stereochemistry researchgate.netcommonorganicchemistry.com
PBr3Primary/Secondary AlcoholAlkyl BromideCommon and effective commonorganicchemistry.comgoogle.com
SOBr2AlcoholAlkyl BromideHighly reactive commonorganicchemistry.com
1. MsCl, Et3N2. MeMgBrAlcoholAlkyl BromideOne-pot procedure acs.org
KBr, H2SO4 (50%)Primary AlcoholAlkyl BromideIn situ generation of HBr savemyexams.com

A synthesis of 2-dodecyltetradecan-1-ol has been reported, which was achieved by the reduction of the corresponding ester with lithium aluminum hydride. researchgate.net This alcohol is a direct precursor for the final bromination step.

Free Radical Bromination Mechanisms and Control

Free radical bromination is a classic method for the functionalization of alkanes. The reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This step requires an energy input, typically in the form of UV light or heat. libretexts.org

Br₂ + hν (or Δ) → 2 Br•

Propagation: A bromine radical abstracts a hydrogen atom from the alkane (in this case, 2-dodecyltetradecane), forming hydrogen bromide (HBr) and a highly reactive alkyl radical. This alkyl radical then reacts with another Br₂ molecule to yield the bromoalkane product and a new bromine radical, which continues the chain. doubtnut.com

R-H + Br• → R• + HBr

R• + Br₂ → R-Br + Br•

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species. libretexts.org

Br• + Br• → Br₂

R• + Br• → R-Br

R• + R• → R-R

A significant challenge in the synthesis of this compound via free radical bromination of the parent alkane, 2-dodecyltetradecane, is controlling the regioselectivity. The stability of the intermediate alkyl radical dictates the major product. The order of radical stability is tertiary > secondary > primary. masterorganicchemistry.com Free radical bromination is highly selective, favoring the substitution of hydrogen atoms at the most substituted carbon. libretexts.orgpearson.com In 2-dodecyltetradecane, there are multiple secondary and two tertiary C-H bonds, which would be preferentially attacked over the primary C-H bonds at the terminal positions, including the C-1 position. Therefore, direct bromination with Br₂ would yield 2-bromo-2-dodecyltetradecane or other isomers as the major product, not the desired 1-bromo isomer. doubtnut.com

Achieving control to favor the 1-bromo product requires alternative strategies that circumvent this inherent selectivity. While direct alkane bromination is challenging, other functional group transformations are more common. For instance, the synthesis could proceed from 2-dodecyltetradecan-1-ol. Reacting the alcohol with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) provides a controlled route to the desired 1-bromo product. physicsandmathstutor.commanac-inc.co.jp

Table 1: Relative Reaction Rates for Free Radical Halogenation

Carbon Type Chlorination (Relative Rate) Bromination (Relative Rate)
Primary (1°) 1 1
Secondary (2°) 3.9 82
Tertiary (3°) 5.2 1640

This table illustrates the high selectivity of bromination for more substituted carbons compared to chlorination, making the formation of a primary bromide like this compound from the parent alkane highly unfavorable.

Stereoselective Bromination Considerations and Challenges

The starting material, 2-dodecyltetradecane, is a chiral molecule, with a stereocenter at the C-2 position. The synthesis of this compound does not create a new stereocenter at the C-1 position. However, the stereochemistry of the reaction is a critical consideration, particularly regarding the potential for forming diastereomeric products if bromination were to occur at other positions, such as C-3.

In a typical free radical halogenation, the abstraction of a hydrogen atom from a tetrahedral (sp³) carbon results in the formation of a trigonal planar (sp²) alkyl radical intermediate. libretexts.org If this radical were at a chiral center, the subsequent attack by a bromine molecule could occur from either face of the planar radical with equal probability. This process typically leads to a racemic mixture of enantiomers if a new stereocenter is formed. libretexts.org

For the specific synthesis of this compound from its parent alkane, the reaction occurs at a primary carbon, which is not a stereocenter. The existing stereocenter at C-2 is preserved. The primary challenge is not the creation of new stereoisomers of the target molecule but preventing the formation of other constitutional isomers. If other isomers are formed (e.g., 3-bromo-2-dodecyltetradecane), new stereocenters can be generated, leading to a complex mixture of diastereomers that would be difficult to separate.

Catalytic and Photocatalytic Bromination Methodologies

Modern synthetic chemistry has seen a surge in the development of catalytic and photocatalytic methods to functionalize C-H bonds under milder and more selective conditions. These approaches offer potential solutions to the regioselectivity challenges of traditional free radical bromination.

Visible-light photocatalysis has emerged as a powerful tool for generating bromine radicals under mild conditions, often at room temperature, avoiding the need for high heat or harsh UV radiation. rsc.orgnih.gov These methods can utilize alternative and often safer bromine sources than elemental bromine.

Key photocatalytic approaches include:

Eosin Y-catalysed Bromination: In some systems, an organic dye like Eosin Y can act as a photocatalyst. Upon irradiation with visible light, the excited photocatalyst can initiate a radical chain process using CBr₄ as the bromine source. rsc.org This method has shown good selectivity for brominating non-activated alkanes. rsc.org

Aerobic Oxidative Bromination: Systems using a bromide salt like potassium bromide (KBr) in the presence of a catalytic amount of NaNO₂ and an acid can generate Br₂ in situ. rsc.orgacs.org The reaction is driven by visible light and uses air as the terminal oxidant, making it a greener alternative. acs.org

Metal-Catalyzed Bromination: Certain transition metal catalysts can facilitate the bromination of unactivated C(sp³)-H bonds. For example, manganese-based catalysts have been used with N-bromosuccinimide (NBS) as the brominating agent. researchgate.net

These catalytic methods provide avenues for improved control and efficiency. While specific studies on 2-dodecyltetradecane are scarce, the principles developed for other long-chain alkanes suggest that photocatalytic approaches could offer a more viable route to specific bromoalkanes than traditional thermal methods. rsc.org

Table 2: Comparison of Bromination Methodologies

Method Reagents/Conditions Advantages Disadvantages
Traditional Free Radical Br₂, heat or UV light Simple concept Low regioselectivity for primary C-H, harsh conditions, hazardous Br₂
Photocatalytic (Eosin Y) Alkane, CBr₄, Eosin Y, visible light Mild conditions, improved selectivity in some cases Requires photocatalyst, CBr₄ is a greenhouse gas
Photocatalytic (Aerobic) Alkane, KBr, NaNO₂, acid, visible light, air Uses safe bromide salt, green oxidant (air) May require specific solvent systems for efficiency
Alcohol Conversion R-CH₂OH, PBr₃ or HBr High regioselectivity for 1-bromo product Requires pre-functionalized starting material (alcohol)

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound is complicated by its high molecular weight, low polarity, and the likely presence of structurally similar isomers from the synthesis step. Advanced separation techniques are essential to achieve high purity.

Advanced Chromatographic Separation Techniques

Chromatography is a primary tool for separating complex organic mixtures. khanacademy.org For a large, non-polar molecule like this compound, several chromatographic techniques are applicable.

Adsorption Chromatography (Column Chromatography): This is the most common purification method in a laboratory setting. A silica (B1680970) gel or alumina (B75360) stationary phase is used to separate compounds based on their polarity. creative-proteomics.com Given the low polarity of bromoalkanes, a non-polar eluent system, such as hexane (B92381) or petroleum ether, would be required. Separation from the unreacted alkane would be challenging but feasible due to the slight increase in polarity from the bromine atom. Isomeric bromides would have very similar polarities, requiring high-efficiency columns and careful gradient elution for successful separation.

Gas Chromatography (GC): GC is an excellent analytical technique for separating volatile compounds and can be used preparatively for smaller scales. researchgate.net For a high-molecular-weight compound like this compound, high-temperature GC (HT-GC) would be necessary. Specialized columns with stationary phases designed for high temperatures are required to handle such molecules without degradation. csic.es

Affinity Chromatography: While less common for simple alkanes, specialized affinity methods can be designed. For instance, silica gel impregnated with silver nitrate (B79036) (AgNO₃-silica) is sometimes used to separate molecules containing double bonds, but it can also show differential affinity for haloalkanes, potentially aiding in the separation of isomers. rsc.org

Crystallization and Distillation Strategies for High Purity

Distillation: Due to its very high molecular weight (487.8 g/mol ), this compound has an extremely high boiling point at atmospheric pressure. Purification by distillation is only feasible under high vacuum conditions to lower the boiling point and prevent thermal decomposition. valveandcontrol.com Techniques like short-path distillation or wiped-film evaporation, which minimize the time the compound spends at high temperatures, are suitable for such heat-sensitive, high-boiling-point materials. valveandcontrol.com However, separating closely boiling constitutional isomers via distillation would be extremely difficult and require highly efficient fractional distillation columns.

Crystallization: Crystallization can be a highly effective method for obtaining ultra-pure compounds. However, large, flexible molecules like this compound can be difficult to crystallize from solution. Recent research has shown that long-chain 1-bromoalkanes, which are typically oils or waxy solids at room temperature, can be successfully co-crystallized with the aid of specifically designed ionic liquids. rsc.orgbibbase.orgrsc.org These ionic liquids act as a template or "host," enabling the long-chain bromoalkane "guest" to form an ordered crystal lattice that would not form on its own. rsc.org This innovative technique represents a promising strategy for the high-purity isolation of such molecules.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize hazards, and improve energy efficiency. thieme-connect.com

Atom Economy and Reagent Choice: Traditional bromination using Br₂ has poor atom economy if side reactions dominate. Using catalytic systems that regenerate the active species is preferable. Safer brominating agents can be used to replace highly toxic and corrosive liquid bromine. These include N-bromosuccinimide (NBS) or systems that generate bromine in situ, such as the oxidation of HBr or KBr with hydrogen peroxide (H₂O₂). acs.orgrsc.org The only byproduct of the H₂O₂ system is water.

Energy Efficiency: Photocatalytic reactions driven by visible light are more energy-efficient than reactions requiring high temperatures for thermal initiation. rsc.orgresearchgate.net Microwave-assisted synthesis is another energy-efficient technique that can dramatically reduce reaction times and improve yields for certain bromination reactions. organic-chemistry.org

Safer Solvents and Reaction Conditions: A key goal of green chemistry is to eliminate the use of hazardous solvents. Many free-radical reactions traditionally used chlorinated solvents like carbon tetrachloride (CCl₄), which is toxic and ozone-depleting. google.com Modern methods focus on using greener solvents or even performing reactions in water or ionic liquids. rsc.orgacs.org

Catalysis: The use of catalysts, whether they are photoredox catalysts, metal complexes, or enzymes, is a cornerstone of green chemistry. Catalysts allow reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and the formation of unwanted byproducts. rsc.org

Table 3: Green Chemistry Approaches to Bromination

Green Principle Traditional Method Sustainable Alternative
Safer Reagents Liquid Br₂ NBS; HBr/H₂O₂; KBr/Oxidant
Safer Solvents Carbon Tetrachloride (CCl₄), Chloroform Water, Ionic Liquids, Acetonitrile, or solvent-free
Energy Efficiency High-temperature thermal initiation Visible-light photocatalysis, microwave irradiation
Catalysis Stoichiometric initiators (e.g., AIBN) Reusable photocatalysts (e.g., Eosin Y), metal catalysts

Solvent Selection and Alternatives in Reaction Media

The conversion of 2-dodecyltetradecanol to this compound typically involves nucleophilic substitution, where the hydroxyl group is replaced by a bromide ion. The choice of solvent is paramount as it influences reaction rates, yields, and the environmental profile of the synthesis.

Common brominating agents for such transformations include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The selection of the reaction medium is contingent on the chosen reagent and desired reaction conditions. Halogenated solvents like dichloromethane (B109758) and carbon tetrachloride have been traditionally used for bromination reactions due to their inertness and ability to dissolve nonpolar substrates. google.comgoogle.com Ethers are also viable options, particularly for reactions involving phosphorus tribromide. chemicalbook.com

However, driven by green chemistry principles, the focus has shifted towards more benign alternatives. High-boiling point nonpolar solvents like toluene (B28343) or xylene can be effective, facilitating higher reaction temperatures and easier removal of water by azeotropic distillation when using HBr. The high molecular weight and nonpolar nature of the substrate, 2-dodecyltetradecanol, suggest that nonpolar solvents would be effective for solubilization.

Research into solvent-controlled reactions has shown that the solvent can do more than just dissolve reactants; it can influence the reaction pathway and selectivity. nih.gov For large-scale industrial processes, solvent-free conditions are the most desirable alternative. The reaction between liquid 2-dodecyltetradecanol and gaseous HBr, or with a slight excess of liquid PBr₃ acting as both reactant and solvent, could significantly reduce solvent-related costs and waste.

Table 1: Comparison of Potential Solvents for the Synthesis of this compound

SolventBoiling Point (°C)PolarityKey Considerations
Dichloromethane39.6Polar AproticGood solubility for many reagents; volatile and a suspected carcinogen.
Diethyl Ether34.6NonpolarCommon for PBr₃ reactions; highly flammable with a low boiling point. chemicalbook.com
Toluene110.6NonpolarAllows for higher reaction temperatures; facilitates water removal.
None (Solvent-free)N/AN/AIdeal for green chemistry; reduces waste and cost; requires careful temperature and mixing control.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. ibchem.comjocpr.com Optimizing atom economy is crucial for sustainable chemical production.

The synthesis of this compound from 2-dodecyltetradecanol can be analyzed by comparing different brominating agents.

Route A: Using Hydrobromic Acid (HBr) C₂₆H₅₄O + HBr → C₂₆H₅₃Br + H₂O In this route, the only byproduct is water, making it a highly atom-economical pathway. Addition reactions, which have a 100% atom economy, represent the ideal, and this substitution reaction comes close. savemyexams.com

Route B: Using Phosphorus Tribromide (PBr₃) 3 C₂₆H₅₄O + PBr₃ → 3 C₂₆H₅₃Br + H₃PO₃ This common laboratory method is less atom-economical because it generates phosphorous acid (H₃PO₃) as a significant byproduct, which contains atoms from the reagent that are not incorporated into the final product.

Table 2: Atom Economy Comparison for this compound Synthesis

ParameterRoute A (HBr)Route B (PBr₃)
Molecular Mass of Desired Product (C₂₆H₅₃Br)445.65 g/mol445.65 g/mol
Total Mass of Reactants382.71 (C₂₆H₅₄O) + 80.91 (HBr) = 463.62 g/mol3 * 382.71 (C₂₆H₅₄O) + 270.69 (PBr₃) = 1418.82 g/mol
Total Mass of Desired Product445.65 g/mol3 * 445.65 = 1336.95 g/mol
Atom Economy (%) (445.65 / 463.62) * 100 = 96.1% (1336.95 / 1418.82) * 100 = 94.2%

The calculation clearly shows that the HBr route offers a higher atom economy. Reaction efficiency is not solely determined by atom economy but also by the percentage yield. scranton.edu An efficient process must have both a high atom economy and a high yield to minimize waste and maximize resource utilization. scranton.edu

Waste Minimization and Byproduct Management Strategies

A comprehensive waste minimization strategy addresses all outputs of a chemical process, including byproducts, spent solvents, and purification residues. The precursor alcohol, 2-dodecyltetradecanol, is synthesized via the Guerbet reaction, a self-condensation of alcohols that produces water as the main byproduct, which is environmentally benign. core.ac.uk

For the subsequent bromination step, the choice of reagent dictates the primary waste stream. The HBr method produces water, which poses minimal disposal challenges. In contrast, the PBr₃ method yields phosphorous acid (H₃PO₃). While phosphorous acid has applications, such as in the production of phosphites, its generation in this context constitutes a waste stream that requires treatment or disposal, adding cost and complexity to the process. who.int

Further waste is generated during the work-up and purification stages. This includes:

Aqueous Waste: Neutralizing washes using bases like sodium bicarbonate or sodium hydroxide (B78521) to remove excess acid.

Solvent Waste: If a solvent is used, it must be recovered and recycled, a process that is energy-intensive and never 100% efficient.

Solid Waste: Use of drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate.

To minimize waste, strategies should focus on catalytic methods. The development of a solid-supported catalyst that facilitates the conversion of the alcohol to the bromide using HBr could streamline the process, allowing for easy separation of the catalyst from the liquid product and minimizing aqueous work-up.

Process Scale-Up Considerations and Industrial Feasibility Challenges for this compound Synthesis

Translating the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges that must be addressed for the process to be feasible and economical.

Thermocontrol: The bromination of alcohols is typically an exothermic reaction. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of undesired byproducts. The use of jacketed reactors with precise temperature control is essential. Reaction temperatures for halogenations can range from ambient to over 100°C, requiring robust heating and cooling systems. google.com

Mass Transfer and Mixing: The high viscosity of the long-chain alcohol and product necessitates powerful agitation to ensure efficient mixing of reactants, especially if using a gaseous reagent like HBr or a heterogeneous catalyst. Poor mixing can lead to localized overheating and incomplete conversion.

Materials of Construction: Reagents like HBr and PBr₃ are highly corrosive. Industrial reactors and associated pipework must be constructed from corrosion-resistant materials, such as glass-lined steel or specialized alloys (e.g., Hastelloy), which adds to the capital cost of the plant.

Reagent Handling and Stoichiometry: The safe storage and transfer of large quantities of corrosive brominating agents are a major logistical and safety challenge. Precise control over reagent stoichiometry is needed to maximize yield and minimize unreacted starting material, which can complicate purification.

Downstream Processing and Purification: While laboratory purification might rely on column chromatography, this is generally not feasible for bulk industrial production. Industrial purification would likely involve vacuum distillation to separate the high-boiling point product from any lighter impurities or unreacted starting material. The high molecular weight of this compound means high temperatures would be required, risking thermal decomposition.

Addressing these challenges through process intensification—such as using continuous flow reactors which offer superior heat and mass transfer—could provide a pathway to a more efficient and safer industrial-scale synthesis of this compound.

Reactivity Profiles and Derivatization Chemistry of 1 Bromo 2 Dodecyltetradecane

Nucleophilic Substitution Reactions (S_N1 and S_N2) of the Primary Alkyl Bromide Moiety

The primary carbon-bromine bond in 1-bromo-2-dodecyltetradecane (B1152715) is the site of characteristic alkyl halide reactions, primarily nucleophilic substitution. The reaction mechanism, whether S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution), is dictated by the substrate structure, nucleophile, leaving group, and solvent.

For this compound, the primary nature of the alkyl halide strongly disfavors the S_N1 pathway, which proceeds through a carbocation intermediate. Primary carbocations are inherently unstable, making their formation energetically unfavorable. masterorganicchemistry.comlibretexts.orglumenlearning.comquora.com Consequently, nucleophilic substitution on this compound proceeds almost exclusively via the S_N2 mechanism.

The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. quora.comuci.edu A critical factor for S_N2 reactions is steric hindrance. Bulky groups near the reaction center impede the approach of the nucleophile, slowing the reaction rate. pdx.edupearson.com In the case of this compound, the large 2-dodecyltetradecyl group creates significant steric hindrance, making S_N2 reactions slower than for unbranched primary alkyl bromides like 1-bromopentane. uci.edudoubtnut.compearson.com

Alcohols: The corresponding alcohol, 2-dodecyltetradecan-1-ol, can be synthesized from this compound via an S_N2 reaction using a strong nucleophile like hydroxide (B78521) (e.g., from NaOH or KOH) in a suitable solvent. The reaction involves the backside attack of the hydroxide ion on the primary carbon, displacing the bromide ion.

Reaction Scheme: C₁₂H₂₅CH(C₁₂H₂₅)CH₂Br + OH⁻ → C₁₂H₂₅CH(C₁₂H₂₅)CH₂OH + Br⁻

The synthesis of 2-dodecyltetradecan-1-ol has been reported as a precursor for other compounds in various applications. researchgate.netgoogle.com

Ethers: The Williamson ether synthesis, a classic S_N2 reaction, can be employed to prepare ethers from this compound. libretexts.org This involves reacting the alkyl bromide with an alkoxide nucleophile (RO⁻). Due to the steric hindrance of this compound, the reaction is most efficient with less hindered alkoxides.

Reaction Scheme: C₁₂H₂₅CH(C₁₂H₂₅)CH₂Br + RO⁻Na⁺ → C₁₂H₂₅CH(C₁₂H₂₅)CH₂OR + NaBr

Another related synthesis is the formation of glycidyl (B131873) ethers, which are valuable industrial intermediates. atamanchemicals.comchalmers.se This typically involves the reaction of the corresponding alcohol (2-dodecyltetradecan-1-ol) with epichlorohydrin (B41342) in the presence of a base.

ReactantReagent(s)ProductReaction Type
This compoundNaOH or KOH2-Dodecyltetradecan-1-olS_N2
This compoundSodium alkoxide (RONa)2-Dodecyltetradecyl etherWilliamson Ether Synthesis (S_N2)

Amines can be synthesized by the nucleophilic substitution of this compound with ammonia (B1221849) or other amines. unacademy.com

Primary Amines: The reaction with ammonia can yield the primary amine, 2-dodecyltetradecylamine. However, this reaction is often difficult to control as the resulting primary amine is also nucleophilic and can react further with the alkyl bromide, leading to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt. chemistrysteps.com To achieve a selective synthesis of the primary amine, a large excess of ammonia is typically used. unacademy.com A more controlled method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to prevent over-alkylation and cleanly produces the primary amine after hydrolysis. chemistrysteps.com

Secondary and Tertiary Amines: These are formed by reacting this compound with a primary or secondary amine, respectively. For instance, reaction with dimethylamine (B145610) would yield the tertiary amine, N,N-dimethyl-2-dodecyltetradecylamine. The synthesis of related long-chain tertiary amines like dodecyl/tetradecyl dimethyl amines is a common industrial process. keruichemical.com

NucleophileProductAmine ClassSynthetic Method
Ammonia (NH₃)2-DodecyltetradecylaminePrimaryDirect Alkylation / Gabriel Synthesis
Primary Amine (RNH₂)N-Alkyl-2-dodecyltetradecylamineSecondaryDirect Alkylation (S_N2)
Secondary Amine (R₂NH)N,N-Dialkyl-2-dodecyltetradecylamineTertiaryDirect Alkylation (S_N2)

Sulfur nucleophiles are generally excellent for S_N2 reactions due to their high polarizability and nucleophilicity. chemistrysteps.com

Thiols: 2-Dodecyltetradecanethiol can be prepared by treating this compound with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). To prevent the formation of the thioether byproduct, a large excess of the hydrosulfide reagent is used. chemistrysteps.com

Thioethers (Sulfides): The reaction of this compound with a thiolate nucleophile (RS⁻), generated by treating a thiol with a base, readily produces a thioether via an S_N2 displacement. nih.govbeilstein-journals.org

Sulfonium Salts: Thioethers themselves can act as nucleophiles. Reaction of a 2-dodecyltetradecyl thioether with another mole of an alkyl halide (which could be this compound itself) leads to the formation of a trialkylsulfonium salt.

NucleophileProductProduct Class
Sodium Hydrosulfide (NaSH)2-DodecyltetradecanethiolThiol
Sodium Thiolate (RSNa)2-Dodecyltetradecyl sulfideThioether
Thioether (R-S-R')Trialkylsulfonium saltSulfonium Salt

Halogen Exchange: The Finkelstein reaction allows for the conversion of this compound into other alkyl halides. frontiersin.org For example, reacting it with sodium iodide (NaI) in an acetone (B3395972) solvent will produce 1-iodo-2-dodecyltetradecane. The reaction is driven to completion because the resulting sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution.

Pseudohalide Substitution: Pseudohalides are anions that behave chemically like halides. Common examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiocyanate (B1210189) (SCN⁻), all of which are effective nucleophiles in S_N2 reactions. libretexts.orguci.edu Reaction of this compound with sodium azide, sodium cyanide, or sodium thiocyanate would yield 1-azido-2-dodecyltetradecane, 2-dodecyltetradecanenitrile, and 2-dodecyltetradecyl thiocyanate, respectively. These products are versatile intermediates for further chemical transformations.

Organometallic Transformations Utilizing this compound

One of the most important organometallic transformations for alkyl halides is the formation of a Grignard reagent. byjus.com

Formation: this compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2-dodecyltetradecylmagnesium bromide. libretexts.orgwikipedia.orgsigmaaldrich.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be destroyed by any protic solvent, including water. libretexts.org

Reaction Scheme: C₁₂H₂₅CH(C₁₂H₂₅)CH₂Br + Mg --(anhydrous ether)--> C₁₂H₂₅CH(C₁₂H₂₅)CH₂MgBr

Reactivity: The resulting Grignard reagent, 2-dodecyltetradecylmagnesium bromide, is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic. This allows it to form new carbon-carbon bonds by reacting with a wide range of electrophiles, most notably carbonyl compounds. libretexts.orgmasterorganicchemistry.com After the initial addition reaction, a dilute acid workup is required to protonate the intermediate alkoxide. libretexts.org

ElectrophileIntermediate Product (after addition)Final Product (after acidic workup)Product Class
Formaldehyde (H₂CO)C₂₆H₅₃CH₂OMgBr3-Dodecylpentadecan-1-olPrimary Alcohol
Aldehyde (R'CHO)C₂₆H₅₃CH(R')OMgBr1-Substituted-3-dodecylpentadecan-1-olSecondary Alcohol
Ketone (R'COR'')C₂₆H₅₃C(R')(R'')OMgBr1,1-Disubstituted-3-dodecylpentadecan-1-olTertiary Alcohol
Carbon Dioxide (CO₂)C₂₆H₅₃COOMgBr3-Dodecylpentadecanoic acidCarboxylic Acid

Formation of Organolithium Compounds and Subsequent Transformations

Organolithium reagents are powerful nucleophiles and strong bases in organic synthesis. libretexts.org The formation of an organolithium compound from this compound can be achieved by reacting it with two equivalents of lithium metal. masterorganicchemistry.com This reaction typically occurs in a non-polar solvent like pentane (B18724) or hexane (B92381). libretexts.org One equivalent of lithium replaces the bromine atom to form the organolithium species, while the other equivalent forms lithium bromide. youtube.com

The resulting 2-dodecyltetradecyllithium is a potent nucleophile that can participate in a variety of subsequent transformations. A key application is its addition to carbonyl groups in aldehydes and ketones, which, after an acidic workup, yields secondary and tertiary alcohols, respectively. libretexts.orgyoutube.com

Table 1: Formation and Reaction of 2-Dodecyltetradecyllithium

Reactant Reagent(s) Product
This compound 1. 2 Li, Pentane2. Ketone (e.g., Acetone)3. H₃O⁺ 2-Dodecyl-3-methyl-2-pentadecanol
This compound 1. 2 Li, Pentane2. Aldehyde (e.g., Acetaldehyde)3. H₃O⁺ 3-Dodecyl-2-hexadecanol

Synthesis of Organozinc, Organocopper, and Other Main-Group Organometallics

Beyond organolithium compounds, this compound serves as a precursor for other important main-group organometallics, such as organozinc and organocopper reagents.

Organozinc Compounds: The direct insertion of zinc metal into the carbon-bromine bond of this compound yields the corresponding organozinc bromide. nih.govnih.gov This reaction is often facilitated by activating the zinc with reagents like 1,2-dibromoethane (B42909) and chlorotrimethylsilane, with lithium chloride sometimes added to solubilize the resulting organozinc species. nih.govlscollege.ac.in These organozinc compounds are valuable for their moderate reactivity and high functional group tolerance. slideshare.net

Organocopper Compounds (Gilman Reagents): While not directly synthesized from the alkyl bromide, organocopper reagents, specifically lithium di(2-dodecyltetradecyl)cuprate, can be prepared from the corresponding organolithium compound. This involves reacting two equivalents of 2-dodecyltetradecyllithium with one equivalent of a copper(I) halide, such as copper(I) iodide. These Gilman reagents are particularly useful for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds and for coupling with other organic halides.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can serve as an electrophilic partner in several such reactions.

Alkyl-Alkyl Cross-Couplings (e.g., Suzuki, Negishi, Kumada)

Suzuki Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.orgresearchgate.net While traditionally used for sp2-sp2 couplings, advancements have enabled the use of alkyl halides. The Suzuki coupling of this compound with an alkylboronic acid or ester, in the presence of a palladium catalyst and a base, would yield a new C-C bond. libretexts.orgbeilstein-journals.org

Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org this compound can be coupled with a variety of organozinc reagents (alkyl, vinyl, aryl) to form the corresponding cross-coupled products. wikipedia.orgillinois.edu The reaction generally proceeds with high yields and functional group tolerance. wikipedia.org

Kumada Coupling: This reaction employs a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. wikipedia.orgwikidoc.org The reaction of this compound with a suitable Grignard reagent (e.g., an alkyl or aryl magnesium bromide) in the presence of a catalyst like nickel(II) chloride with dppe ligands would result in the formation of a new carbon-carbon bond. wikidoc.orgorganic-chemistry.org

Table 2: Representative Alkyl-Alkyl Cross-Coupling Reactions

Coupling Reaction Organometallic Reagent Catalyst System (Example) Product Type
Suzuki Alkylboronic acid Pd(PPh₃)₄ / Base Alkane
Negishi Alkylzinc halide PdCl₂(PPh₃)₂ Alkane
Kumada Alkylmagnesium bromide NiCl₂(dppe) Alkane

Carbonylative Cross-Coupling Reactions

In carbonylative cross-coupling reactions, carbon monoxide is inserted into the carbon-halide bond before the coupling step. Using this compound, a palladium catalyst, and a suitable nucleophile (e.g., an alcohol or an amine) under a carbon monoxide atmosphere, it is possible to synthesize esters, amides, or ketones with an extended carbon chain.

Amination and Amidation Reactions of Alkyl Bromides

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds. While more commonly applied to aryl halides, conditions have been developed for the amination of alkyl bromides. The reaction of this compound with an amine in the presence of a palladium catalyst and a suitable ligand would yield the corresponding secondary or tertiary amine. Similarly, amidation reactions can be performed using amides as nucleophiles.

Radical Reactions and Controlled Polymerization Initiation by this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage to form a radical species. This reactivity can be harnessed in various radical reactions. For instance, in the presence of a radical initiator like AIBN and a hydrogen donor like tributyltin hydride, the bromine atom can be replaced by a hydrogen atom.

Furthermore, this compound can act as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). springernature.comsigmaaldrich.com In ATRP, a transition metal complex (e.g., a copper(I) complex) reversibly activates and deactivates the dormant polymer chain, which is initiated by the alkyl bromide. sigmaaldrich.comresearchgate.net This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. mdpi.comiaea.org The bulky 2-dodecyltetradecyl group from the initiator would be incorporated as the alpha-end group of the resulting polymer chains.

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
1,2-dibromoethane
2-Dodecyl-3-methyl-2-pentadecanol
2-Dodecyltetradecyllithium
3-Dodecyl-2-hexadecanol
Acetone
Acetaldehyde
AIBN (Azobisisobutyronitrile)
Chlorotrimethylsilane
Copper(I) iodide
Lithium bromide
Lithium di(2-dodecyltetradecyl)cuprate
Nickel(II) chloride

Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating polymers with well-defined architectures. sigmaaldrich.com The process relies on a reversible activation and deactivation of a dormant species, typically an alkyl halide, by a transition metal complex. sigmaaldrich.commdpi.com this compound, with its primary bromide, can theoretically function as an initiator for ATRP. The initiation step involves the homolytic cleavage of the C-Br bond, generating a 2-dodecyltetradecyl radical and a bromine-coordinated metal complex in a higher oxidation state. sigmaaldrich.com

Below is a representative data table illustrating the general components and conditions for an ATRP reaction where a long-chain alkyl bromide might be used as an initiator.

ComponentRoleExample
MonomerBuilding block of the polymerStyrene, Methyl Methacrylate
Initiator Source of the initial radical This compound
CatalystTransition metal complexCu(I)Br
LigandSolubilizes and tunes catalyst activityN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
SolventReaction mediumToluene (B28343), Anisole
TemperatureAffects reaction rate and control90-110 °C

This table represents a generalized ATRP system. Specific conditions for this compound would require experimental optimization.

Nitroxide-Mediated Polymerization (NMP) Analogs

Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. slideshare.netnih.gov This reversible capping minimizes termination reactions and allows for the synthesis of polymers with low dispersity. slideshare.net The typical initiators for NMP are alkoxyamines, which thermally decompose to generate the propagating radical and the mediating nitroxide. nih.gov

Direct initiation of NMP by this compound is not the standard procedure. However, it could potentially be converted into an NMP initiator. One conceptual pathway involves the reaction of this compound with a nitroxide salt or through a halogen exchange process followed by reaction with a suitable agent to form a 2-dodecyltetradecane-functionalized alkoxyamine. This derivative could then act as a macroinitiator for the polymerization of various monomers. The synthesis of such specialized initiators allows for the creation of block copolymers where one block is the long alkyl chain. nih.gov

Other Controlled Radical Functionalization Pathways

Beyond ATRP and NMP, other controlled radical functionalization methods could be employed to derivatize this compound. These methods focus on introducing specific functional groups at the terminal position via a radical intermediate. One such approach is atom transfer radical addition (ATRA), which is the foundation of ATRP but is used to add a single functional molecule across a double bond.

Another potential pathway is radical-mediated C-H functionalization, although this is a more complex and less direct method for a bromo-compound. nih.gov More relevantly, the radical generated from this compound via a suitable initiation method could be trapped by various radical acceptors to introduce functionalities like thiols, amines, or other desired groups.

Elimination Reactions Leading to Olefinic Derivatives of 2-dodecyltetradecane

Treatment of this compound with a strong, non-nucleophilic base will favor elimination reactions over substitution, leading to the formation of alkenes. libretexts.org The primary product of such a reaction would be an olefinic derivative of 2-dodecyltetradecane. The regioselectivity of this elimination reaction is predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.orgiitk.ac.in

In the case of this compound, the bromine is on a primary carbon. The adjacent carbon (C2) is a tertiary carbon with one hydrogen atom. The other adjacent carbon is the terminal methyl group of the chain, which has three hydrogens. However, elimination involving the C2 hydrogen would lead to a more substituted double bond.

The two potential products of an E2 elimination reaction are:

2-dodecyltetradec-1-ene (Hofmann product)

A trisubstituted internal alkene (Zaitsev product)

Given the steric hindrance around the C2 position due to the bulky dodecyl and tetradecyl chains, a bulky base might favor the formation of the less sterically hindered Hofmann product, 2-dodecyltetradec-1-ene. ksu.edu.sa

BaseExpected Major ProductRationale
Sodium Ethoxide (NaOEt)Zaitsev ProductA smaller, strong base that favors the formation of the more stable, more substituted alkene. masterorganicchemistry.com
Potassium tert-Butoxide (t-BuOK)Hofmann ProductA bulky, strong base that preferentially removes the less sterically hindered proton. ksu.edu.sa

This table provides a qualitative prediction based on established principles of elimination reactions.

Structure-Reactivity Relationships and Mechanistic Insights into this compound Transformations

The reactivity of this compound is significantly influenced by its structure. The key features are:

Primary Bromide: The C-Br bond is at a primary carbon, which generally favors SN2 reactions over SN1 due to the instability of a primary carbocation. pearson.com However, the steric bulk of the rest of the molecule can hinder the backside attack required for an SN2 mechanism. doubtnut.com

Steric Hindrance: The presence of the large 2-dodecyltetradecyl group creates considerable steric hindrance around the reactive center. This steric bulk will slow down the rate of both substitution and elimination reactions. pearson.comdoubtnut.com

Mechanistically, transformations of this compound can proceed through several pathways:

SN2 Mechanism: With a good, small nucleophile, a bimolecular substitution reaction could occur, though at a slower rate compared to less hindered primary alkyl bromides.

E2 Mechanism: A concerted, bimolecular elimination is expected with a strong, non-nucleophilic base. The stereochemistry of the transition state is crucial, requiring an anti-periplanar arrangement of the departing hydrogen and bromine atoms. iitk.ac.in

Radical Mechanism: In the presence of a radical initiator or under photochemical conditions, the C-Br bond can undergo homolytic cleavage to form a primary radical. mdpi.com This radical can then participate in polymerization or other functionalization reactions.

Synthesis of Advanced Functional Derivatives for Specialized Applications

The derivatization of this compound opens up possibilities for creating novel molecules with specialized properties. The long, branched alkyl chain can impart unique solubility, viscosity, and self-assembly characteristics.

Some potential advanced functional derivatives include:

Amphiphilic Block Copolymers: By using a functionalized derivative of this compound as an initiator for the polymerization of hydrophilic monomers (e.g., poly(ethylene glycol) methacrylate), amphiphilic block copolymers can be synthesized. nih.gov These molecules could self-assemble into micelles or vesicles for applications in drug delivery or as surfactants.

Functionalized Long-Chain Alcohols and Amines: Substitution of the bromide with a hydroxyl or amino group would yield long-chain, branched alcohols or amines. These could serve as building blocks for surfactants, lubricants, or corrosion inhibitors.

Thiol-Terminated Derivatives: Reaction with a thiol-containing nucleophile would produce a thiol-terminated 2-dodecyltetradecane. Such a molecule could be used for surface modification of gold nanoparticles or in self-assembled monolayers.

The synthesis of these derivatives would typically involve nucleophilic substitution or multi-step sequences starting from this compound.

Integration of this compound into Advanced Materials and Engineered Systems: An Analysis of Current Research

Extensive research into the existing scientific literature and patent databases reveals a significant gap in the documented applications of This compound . At present, there is no available research detailing its specific role as a monomer or initiator in macromolecular synthesis, nor as a precursor for tailored surfactant and emulsifier architectures.

The outlined applications, including the design and synthesis of block and graft copolymers, surface-initiated polymerization, and the creation of various complex polymer and surfactant structures, are established and significant fields within polymer and materials science. However, the use of this compound in these specific contexts has not been reported in publicly accessible research.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific examples for the requested outline, as the foundational information regarding this particular compound's involvement in these areas does not appear to exist in the current body of scientific knowledge.

Integration of 1 Bromo 2 Dodecyltetradecane into Advanced Materials and Engineered Systems

Precursor for Tailored Surfactant and Emulsifier Architectures

Development of Specialized Gemini Surfactant Analogs

Gemini surfactants, or dimeric surfactants, are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups, linked by a spacer group. ias.ac.in They are known for their superior surface activity and self-assembly behavior compared to their single-chain counterparts. mdpi.com The synthesis of cationic Gemini surfactants often involves the quaternization of a diamine with a long-chain alkyl halide. ias.ac.in

1-Bromo-2-dodecyltetradecane (B1152715) is an ideal candidate for the synthesis of specialized Gemini surfactants due to its large, branched hydrophobic structure. The reaction of two equivalents of this compound with a suitable diamine, such as ethylenediamine (B42938) or a longer, more flexible diamine, would yield a symmetrical cationic Gemini surfactant. The bulky, branched C26H53- groups would serve as the hydrophobic tails.

The unique architecture of these resultant Gemini surfactants is predicted to lead to interesting aggregation behaviors, such as the formation of micelles and vesicles at very low concentrations, a characteristic feature of Gemini surfactants. mdpi.com The branching in the hydrophobic tails would likely influence the packing parameter of the surfactant, potentially favoring the formation of non-spherical micelles or other complex self-assembled structures. These surfactants are attractive for a variety of applications, including as stabilizers for nanoparticles, in drug delivery systems, and as templates for the synthesis of mesoporous materials. ias.ac.inmdpi.com

Building Block for Self-Assembling Supramolecular Systems

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. The defined structure of this compound, with its large hydrophobic body and reactive head group, makes it a valuable component for designing such systems.

While this compound itself is not a surfactant, it is a key precursor for synthesizing amphiphiles capable of forming micelles and vesicles. By replacing the bromine atom with a hydrophilic head group (e.g., a quaternary ammonium (B1175870) salt, a sulfonate, or a poly-ethylene glycol chain), a powerful surfactant can be created.

The aggregation behavior of these derived surfactants in aqueous solutions would be dominated by the hydrophobic effect acting on the large C26H53- tail. The critical micelle concentration (CMC), the concentration at which micelles begin to form, is expected to be exceptionally low due to the large hydrophobic character of the tail. The branched nature of the tail would likely result in looser packing within the micellar core compared to linear-chain surfactants, potentially increasing the solubilization capacity for bulky hydrophobic guest molecules.

Depending on the size and nature of the synthetic headgroup, these amphiphiles could self-assemble into various architectures, from spherical and worm-like micelles to bilayer vesicles. Vesicles formed from such large, branched-chain lipids could exhibit unique membrane properties, such as altered fluidity and permeability, which are of interest for creating robust drug delivery vehicles or micro-reactors.

Table 1: Predicted Aggregation Properties of Surfactants Derived from this compound in Aqueous Solution

PropertyPredicted CharacteristicRationale
Critical Micelle Concentration (CMC) Extremely LowLarge hydrophobic C26 tail provides a strong driving force for aggregation away from water.
Aggregation Number Potentially LowerThe bulky, branched tail may lead to steric hindrance, limiting the number of monomers per micelle compared to linear analogs.
Micelle/Vesicle Geometry Dependent on Head Group SizeThe packing parameter will be highly influenced by the balance between the large tail and the synthetic head group, allowing for the formation of diverse structures.
Solubilization Capacity High for Bulky MoleculesThe less-ordered core created by the branched tails may provide more space to accommodate large guest molecules.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid surface. mdpi.com Alkyl halides can form SAMs on various surfaces, although the interaction is generally weaker than the sulfur-gold bond used in alkanethiol SAMs. nih.gov More commonly, the bromo-alkane is converted to a different functional group, like a thiol or a silane, to achieve robust SAM formation on substrates like gold or silicon oxide, respectively. sigmaaldrich.com

This compound can be chemically modified to bear a terminal group suitable for SAM formation. For instance, conversion of the bromide to a thiol (-SH) would allow it to form a SAM on a gold surface. The resulting monolayer would present a highly hydrophobic surface due to the dense packing of the C26 hydrocarbon chains. The branched nature of the alkyl chain would influence the packing density and tilt angle of the molecules within the monolayer, potentially creating a less crystalline but still highly effective passivating layer. sigmaaldrich.com

These SAMs can be used to precisely control the surface properties of materials, such as wettability, adhesion, and corrosion resistance. mdpi.comnih.gov The ability to create a well-defined organic surface also makes them invaluable platforms for fundamental studies in cell adhesion and protein adsorption. nih.gov

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. mdpi.com The formation of liquid crystalline phases (mesophases) is highly dependent on molecular shape. Rod-like or disk-like molecules are common constituents of liquid crystals.

While this compound itself is unlikely to be mesogenic, it can be used as a building block to synthesize liquid crystalline materials. scbt.combeilstein-journals.org For example, attaching the bulky, branched alkyl tail to a rigid mesogenic core (such as a biphenyl (B1667301) or phenyl-cyclohexyl system) could lead to the formation of calamitic (rod-like) liquid crystals. The large, flexible tail would act to lower the melting point and influence the type of mesophase formed (e.g., nematic, smectic). nih.gov

The introduction of a chiral center, which is inherent in the 2-position of the alkyl chain, is particularly significant. Chiral molecules can induce the formation of chiral nematic (cholesteric) or chiral smectic phases, which are technologically important for applications in displays and optical sensors. The specific structure of the 2-dodecyltetradecyl group would affect the pitch of the helical superstructure in a cholesteric phase.

Application in Advanced Lubricant Additive Formulations (Chemical Role Focus)

In lubrication, additives are crucial for enhancing the performance and lifespan of base oils. They can protect surfaces from wear, reduce friction, and prevent corrosion.

This compound serves as an excellent starting material for the synthesis of lubricant additives. The bromo group can be readily substituted by various functional groups known to impart anti-wear (AW) and friction-modifying (FM) properties. machinerylubrication.com

For example, reacting this compound with phosphorus pentasulfide could lead to the formation of a dithiophosphoric acid derivative. After neutralization, this would yield a zinc dialkyldithiophosphate (ZDDP)-like structure. ZDDPs are highly effective anti-wear additives that form a protective tribofilm on metal surfaces under boundary lubrication conditions. The large, branched alkyl group from the parent bromide would ensure high oil solubility, a critical requirement for lubricant additives.

Alternatively, the bromide can be converted into an amine, which can then be further derivatized to create friction modifiers. These polar molecules adsorb onto metal surfaces, forming a low-shear boundary film that reduces the coefficient of friction. The significant steric bulk of the 2-dodecyltetradecyl group would likely influence the packing and stability of this film. Gemini surfactants, which can be synthesized from this bromo-alkane, have also been investigated as effective anti-corrosion and lubricity-improving additives. preprints.org

Table 2: Potential Derivatizations of this compound for Lubricant Additives

Derivative ClassFunctional Group IntroducedTarget ApplicationPredicted Advantage of C26H53- Group
Dithiophosphate Analogs -S-P(S)(OR)2Anti-Wear (AW)Excellent oil solubility, thermal stability.
Amine Derivatives -NR2Friction Modification (FM), Corrosion InhibitionStrong surface adsorption, high oil solubility.
Ester Derivatives -COORFriction Modification (FM)Good thermal stability and surface activity.
Thioether Derivatives -SRExtreme Pressure (EP), Anti-Wear (AW)Surface reactivity to form protective films.

Chemical Stabilization and Oxidation Inhibitor Design

Long-chain alkyl bromides can play a role in the chemical stabilization of polymeric materials. wikipedia.org The bulky, sterically hindering 2-dodecyltetradecyl group could, in principle, offer protection against oxidative degradation by preventing the close approach of reactive species. The bromine atom, however, can also be a reactive site. In some contexts, brominated compounds can act as flame retardants, though they may also reduce the effectiveness of traditional antioxidants. wikipedia.org

The design of oxidation inhibitors often involves molecules that can interrupt the free-radical chain reactions responsible for polymer degradation. While there is no specific research demonstrating this compound as an oxidation inhibitor, its large, non-polar structure could potentially be leveraged. For instance, it could be used as a synthetic precursor to attach a more effective antioxidant moiety to a polymer backbone or nanoparticle surface, with the long alkyl chain ensuring compatibility and dispersion within a non-polar matrix.

Functionalization of Nanomaterials and Hybrid Systems

The functionalization of nanomaterials is a critical step in their application, modifying their surface properties to enhance stability, dispersibility, and interaction with other materials. sci-hub.se

Surface Modification of Inorganic and Organic Nanoparticles

The surface of inorganic nanoparticles, such as silica (B1680970), gold, or metal oxides, can be functionalized to improve their compatibility with organic matrices like polymers. sci-hub.sefau.eu The long, branched alkyl chain of this compound would be particularly effective at rendering hydrophilic inorganic nanoparticles hydrophobic, thereby improving their dispersion in non-polar solvents and polymer melts. acs.org

The bromine atom provides a reactive handle for further chemical modifications. For example, it can be displaced through nucleophilic substitution to attach other functional groups or to initiate "grafting from" polymerization reactions like Atom Transfer Radical Polymerization (ATRP) from the nanoparticle surface. nih.govumons.ac.be This allows for the growth of polymer chains directly on the nanoparticles, creating a covalently bound layer that further enhances compatibility and can introduce new functionalities.

For organic nanoparticles, such as those derived from polysaccharides like starch or cellulose, surface modification is often necessary to improve their thermal stability and compatibility with hydrophobic polymers. umons.ac.be While direct use of this compound on such nanoparticles is not documented, similar long-chain alkyl halides can be used to impart hydrophobicity.

Table 1: Potential Effects of this compound on Nanoparticle Properties (Hypothetical Data)

Nanoparticle TypeProperty Before ModificationPotential Property After Modification with this compound
Silica (SiO₂)Hydrophilic, dispersible in waterHydrophobic, dispersible in toluene (B28343)
Gold (Au)Can be stabilized with various ligandsCan be rendered hydrophobic for specific applications
Starch NanoparticlesHydrophilic, poor thermal stabilityIncreased hydrophobicity and thermal stability

Integration into Polymer Nanocomposites and Hybrid Materials

Polymer nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to enhance properties such as mechanical strength, thermal stability, and barrier properties. researchgate.netunirioja.esnih.gov A key challenge in creating effective nanocomposites is achieving a uniform dispersion of the nanoparticles and ensuring strong interfacial adhesion between the nanoparticles and the polymer matrix.

The functionalization of nanoparticles with a molecule like this compound would be highly beneficial in this context. The long, branched alkyl chain would promote good dispersion within a non-polar polymer matrix like polyethylene (B3416737) or polypropylene, preventing the agglomeration of nanoparticles which can be detrimental to the composite's properties. nih.gov

Table 2: Potential Impact of this compound Functionalized Nanofillers on Polymer Nanocomposite Properties (Hypothetical Data)

Polymer MatrixNanofillerPotential Improvement with Functionalized Nanofiller
PolypropyleneSilica NanoparticlesEnhanced tensile strength and impact resistance
PolystyreneGold NanoparticlesImproved dispersion and optical properties
Natural RubberCarbon NanotubesIncreased modulus and abrasion resistance

Contributions to Smart Materials and Responsive Systems

Smart materials, or stimuli-responsive materials, are designed to change their properties in response to external stimuli such as temperature, pH, light, or an electric or magnetic field. researchgate.netnih.govresearchgate.netmdpi.com The synthesis of such materials often involves the precise arrangement of different chemical moieties.

While there is no direct evidence of this compound being used in smart materials, its structure offers potential. The long, branched alkyl chain could be incorporated into a block copolymer, where one block is responsive to a stimulus and the other is the hydrophobic block derived from this compound. This could lead to the formation of micelles or other nanostructures that change their morphology in response to a stimulus.

For example, a diblock copolymer containing a poly(N-isopropylacrylamide) (PNIPAM) block and a poly(2-dodecyltetradecyl acrylate) block (synthesized from the corresponding acrylate (B77674) monomer derived from this compound) could exhibit temperature-responsive self-assembly in water. Below its lower critical solution temperature (LCST), the PNIPAM block is soluble, but above the LCST, it becomes hydrophobic, leading to a change in the aggregation behavior of the copolymer. The large, bulky hydrophobic block would strongly influence the morphology of the resulting assemblies.

Computational and Theoretical Investigations on 1 Bromo 2 Dodecyltetradecane and Its Derivatives

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational tools for exploring the conformational landscape of large and flexible molecules. nih.govbnl.gov These methods rely on classical mechanics to model the interactions between atoms, providing insights into the molecule's structure, dynamics, and intermolecular interactions.

The conformational space of 1-Bromo-2-dodecyltetradecane (B1152715) is vast due to the rotational freedom around numerous single bonds in its long alkyl chains. A key aspect of its computational analysis is the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

Molecular mechanics calculations systematically vary the dihedral angles of the molecule's backbone and side chains to map out the conformational energy landscape. The energy of each conformation is calculated using a force field, which is a set of empirical potential energy functions. This exploration helps in identifying the global minimum energy conformation and other low-energy isomers that are likely to be populated at a given temperature. The relative energies of these conformers determine their equilibrium populations. For a molecule like this compound, the extended, anti-periplanar arrangement of the alkyl chains is generally expected to be of low energy, but the branching at the second carbon introduces significant steric considerations. libretexts.org

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol) Population (%) at 298 K
Anti 180° 0.00 65
Gauche (+) +60° 1.20 17.5

Note: This table is illustrative. Actual values would be obtained from detailed conformational analysis.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions of this compound. researchgate.net By solving Newton's equations of motion for the system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the alkyl chain flexibility. bnl.gov These simulations can show how the molecule folds and unfolds, and how the bromine atom's position fluctuates.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with a solvent, one can analyze the non-covalent forces at play. These include van der Waals interactions between the long alkyl chains and dipole-dipole interactions involving the polar C-Br bond. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses in MD simulations to quantify the stability and flexibility of the molecule. nih.gov

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

For a more detailed understanding of the electronic structure and reactivity, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) and ab initio calculations provide a more accurate description of the electronic distribution and molecular orbitals. aps.orgmdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com

For this compound, the HOMO is likely to be localized on the bromine atom due to its lone pairs of electrons, making it susceptible to electrophilic attack. The LUMO is expected to be associated with the antibonding σ* orbital of the C-Br bond, indicating that the molecule can undergo nucleophilic substitution reactions where the bromide ion acts as a leaving group. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -9.8 Localized on Bromine lone pairs
LUMO +1.5 Localized on C-Br σ* antibonding orbital

Note: This table is for illustrative purposes. The actual values would be derived from quantum chemical calculations.

The distribution of electron density within this compound can be analyzed through quantum chemical calculations. This provides insights into the partial atomic charges, which reveal the polarity of different bonds. The C-Br bond is expected to be highly polarized, with a partial positive charge on the carbon atom and a partial negative charge on the bromine atom.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the region around the bromine atom. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Table 3: Hypothetical Calculated Electronic Properties of this compound

Property Calculated Value
Partial Charge on C1 +0.15 e
Partial Charge on Br -0.20 e

Note: This is an illustrative table. The actual values depend on the computational method and basis set used.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov Each vibrational mode involves the collective motion of atoms, and for a large molecule like this compound, there will be a large number of such modes. libretexts.orgnih.gov

The calculated vibrational spectrum can be used to assign the experimentally observed peaks to specific molecular motions. For instance, the C-Br stretching frequency is a characteristic vibration that can be identified. The frequencies of C-H stretching, bending, and rocking modes of the long alkyl chains would also be prominent features in the predicted spectrum. Comparing the theoretical spectrum with experimental data can help to confirm the molecule's structure and conformation. core.ac.uk

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
C-Br Stretch 550 Stretching of the Carbon-Bromine bond
CH₂ Scissoring 1450 Bending motion of methylene (B1212753) groups
CH₂ Rocking 720 Rocking motion of alkyl chains

Note: This table is illustrative. The actual frequencies would be obtained from vibrational analysis calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the complex reaction pathways of this compound. Through the calculation of potential energy surfaces, reaction intermediates and transition states can be identified, offering a detailed understanding of the reaction mechanisms at a molecular level. These theoretical investigations are crucial for predicting the feasibility of different reaction channels and for designing synthetic routes with high efficiency and selectivity.

Energetics and Kinetics of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations for alkyl halides like this compound. The branched structure of this secondary alkyl halide, with bulky dodecyl and tetradecyl chains, introduces significant steric hindrance around the reactive carbon center. This structural feature plays a critical role in determining the preferred reaction mechanism, primarily between the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. msu.edumasterorganicchemistry.com

Computational studies on similar sterically hindered alkyl halides suggest that the S(_N)2 pathway, which requires backside attack of the nucleophile, would have a very high activation energy due to severe steric clashes. acs.org Conversely, the S(_N)1 mechanism, which proceeds through a carbocation intermediate, is also influenced by the stability of this intermediate. masterorganicchemistry.comyoutube.com The secondary nature of the carbocation formed from this compound is moderately stable.

Theoretical calculations can quantify the activation energies ((\Delta G^{\ddagger})) and reaction energies ((\Delta G_{rxn})) for both pathways. For a hypothetical reaction with a generic nucleophile (Nu), the energy profile can be predicted.

Table 1: Predicted Energetics for Nucleophilic Substitution of this compound

Reaction PathwayRate-Determining StepPredicted (\Delta G^{\ddagger}) (kcal/mol)Predicted (\Delta G{rxn}) (kcal/mol)
S(_N)1C-Br bond cleavage20 - 25Dependent on nucleophile
S(_N)2Nucleophilic attack> 30Dependent on nucleophile

Note: These are illustrative values based on computational studies of analogous sterically hindered secondary alkyl bromides. Actual values would require specific quantum chemical calculations.

The data suggests that while the S(_N)1 pathway has a significant activation barrier, it is likely to be more favorable than the S(_N)2 pathway due to the pronounced steric hindrance. acs.org Kinetic simulations based on these energetic parameters would predict that the reaction rate is largely independent of the nucleophile's concentration, a hallmark of the S(_N)1 mechanism. msu.edumasterorganicchemistry.com

Mechanistic Studies of Organometallic Transformations

The formation of organometallic reagents, such as Grignard reagents (RMgX), from alkyl halides is a cornerstone of organic synthesis. masterorganicchemistry.com The mechanism of Grignard reagent formation from this compound is expected to be complex, involving single-electron transfer (SET) from the magnesium surface to the alkyl bromide. alfredstate.eduresearchgate.net

Computational modeling can explore the key steps of this transformation:

Electron Transfer: An electron is transferred from the magnesium metal to the (\sigma^*) antibonding orbital of the C-Br bond of this compound.

Bond Cleavage: This electron transfer leads to the formation of a radical anion, which rapidly dissociates into a 2-dodecyltetradecyl radical and a bromide anion. mdpi.com

Surface Reactions: The organic radical can then react with the magnesium surface to form the Grignard reagent. alfredstate.edu

Computational studies can model the radical intermediates and their interactions with the metal surface, providing insights into the formation of the final Grignard reagent as well as potential side products arising from radical dimerization or disproportionation. researchgate.netnih.gov

Prediction of Regio- and Stereoselectivity in Complex Reactions

For a molecule like this compound, elimination reactions often compete with substitution reactions. msu.edu The E2 mechanism, which is bimolecular, is sensitive to steric hindrance, and Zaitsev's rule generally predicts the formation of the more substituted alkene. msu.edu However, the use of bulky bases can lead to the formation of the less substituted Hofmann product. Computational chemistry can predict the transition state energies for the abstraction of different (\beta)-hydrogens, thus predicting the regioselectivity of the elimination product.

Table 2: Predicted Activation Barriers for E2 Elimination of this compound

Base(\beta)-Hydrogen AbstractedPredicted Activation Barrier (kcal/mol)Major Product
Ethoxide (small base)C1 or C3LowerZaitsev product
tert-Butoxide (bulky base)Methylene of dodecyl/tetradecylHigherHofmann product

Note: These predictions are based on established principles of elimination reactions and would need to be confirmed by specific calculations. msu.edu

In reactions involving the corresponding Grignard reagent, computational models can predict the stereochemical outcome of its addition to chiral carbonyl compounds by analyzing the energies of the diastereomeric transition states.

Coarse-Grained and All-Atom Simulations of Self-Assembly Processes

The amphiphilic nature of this compound, with its long, nonpolar alkyl chains and a polarizable bromo-group, suggests that it can participate in self-assembly processes in appropriate solvents. Molecular dynamics (MD) simulations, at both all-atom (AA) and coarse-grained (CG) levels, are invaluable for studying these phenomena. nih.govplos.org

Prediction of Micelle and Vesicle Formation and Stability

In polar solvents, molecules like this compound are expected to form aggregates to minimize the unfavorable interactions between their hydrophobic tails and the solvent. All-atom MD simulations can provide detailed insights into the early stages of aggregation, showing how individual molecules come together to form small clusters. acs.org However, the long timescales required for the formation of larger structures like micelles and vesicles often necessitate the use of coarse-grained models. mpg.dearxiv.org

In a CG model, groups of atoms are represented as single beads, which significantly reduces the computational cost. plos.orgmpg.de Simulations can predict the critical micelle concentration (CMC), aggregation number, and the morphology of the resulting aggregates (e.g., spherical micelles, worm-like micelles, or bilayers/vesicles). riverpublishers.com The large, branched alkyl structure of this compound would likely lead to the formation of non-spherical micelles or vesicles. hepvs.ch

Understanding Interfacial Behavior and Adsorption Phenomena

Computational simulations are also employed to understand the behavior of this compound at interfaces, such as the air-water or oil-water interface. latech.edu Studies on similar long-chain alkyl halides have shown that the polar headgroup (in this case, the C-Br group) prefers to be oriented towards the polar phase (water), while the hydrophobic tails extend into the nonpolar phase (air or oil). acs.orgosu.edu

All-atom simulations can reveal the specific orientation and conformation of the molecule at the interface and how it affects interfacial properties like surface tension. latech.eduucsd.edu Coarse-grained simulations, on the other hand, can model the collective behavior of many such molecules at the interface, predicting the formation of monolayers and their phase behavior under different surface pressures. rsc.org The branched nature of this compound would likely result in a less densely packed monolayer compared to its linear isomers. uwindsor.ca

Predictive Modeling for Rational Design of Novel Derivatives and Materials Architectures

The development of novel chemical entities and materials with tailored properties is increasingly reliant on computational and theoretical investigations. For complex molecules such as this compound, predictive modeling offers a pathway to rationally design derivatives and material architectures with enhanced functionalities, bypassing the often time-consuming and resource-intensive trial-and-error of traditional laboratory synthesis. chemrxiv.org This section explores the application of predictive modeling, specifically through Quantitative Structure-Reactivity Relationship (QSRR) studies and in silico design, to guide the development of new molecules and materials based on the this compound scaffold.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their reactivity. wikipedia.org These models are fundamental in predicting the behavior of new, unsynthesized molecules, thereby accelerating the discovery of compounds with desired chemical properties. chemrxiv.org While specific QSRR studies on this compound are not extensively documented in public literature, the principles of QSRR developed for other alkyl halides can be applied to understand and predict its reactivity. ualberta.ca

The core of a QSRR model lies in the mathematical relationship: Reactivity = f(Molecular Descriptors) . wikipedia.org For a molecule like this compound, its reactivity in processes such as nucleophilic substitution or elimination reactions is governed by a complex interplay of steric and electronic factors. ijrpr.com

Molecular Descriptors for this compound Derivatives

To build a robust QSRR model, a diverse set of molecular descriptors must be calculated for a series of derivatives. These descriptors can be categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and molecular connectivity indices. The highly branched structure of this compound makes these descriptors particularly important.

Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic environment of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For an alkyl halide, the partial charge on the carbon atom bonded to the bromine is a critical descriptor for predicting susceptibility to nucleophilic attack. nih.gov

Quantum-Chemical Descriptors: Obtained from computational chemistry methods like Density Functional Theory (DFT), these provide highly accurate information on the electronic structure and energetics of the molecule. rsc.org

Illustrative QSRR Data for this compound Derivatives

The following interactive table presents a hypothetical dataset that would be used to develop a QSRR model for predicting the rate constant (k) of a hypothetical nucleophilic substitution reaction for a series of derivatives of this compound. The derivatives are generated by notionally varying the substituents on the alkyl backbone.

DerivativeMolecular Weight ( g/mol )Steric Hindrance IndexC-Br Bond Length (Å)Partial Charge on CαPredicted log(k)
This compound487.780.851.97+0.25-3.5
1-Bromo-2-decyl-dodecane431.670.791.96+0.26-3.2
1-Bromo-2-tetradecyl-hexadecane543.890.911.98+0.24-3.8
1-Bromo-2-dodecyl-tridecane473.750.831.97+0.25-3.4
1-Bromo-2-undecyl-tetradecane473.750.841.97+0.25-3.45

Note: The data in this table is illustrative and intended to demonstrate the type of parameters used in a QSRR study. The values are not based on experimental measurements for these specific compounds.

A multivariate linear regression analysis of such a dataset would yield a QSRR equation, for instance: log(k) = β₀ + β₁(Steric Hindrance) + β₂(C-Br Bond Length) + β₃(Partial Charge on Cα)

This equation could then be used to predict the reactivity of other, yet-to-be-synthesized derivatives, allowing for the in silico screening of vast chemical libraries to identify candidates with optimal reactivity. chemrxiv.org

In Silico Design of Materials with Tailored Functionalities

The insights gained from QSRR studies and other computational methods can be directly applied to the in silico design of novel materials where this compound or its derivatives serve as key building blocks. ijrpr.com The long, branched alkyl chains of this molecule suggest its potential utility in applications requiring specific physical properties, such as lubricants, surfactants, or as components in self-assembled monolayers.

Designing Functional Derivatives

Computational modeling allows for the rational design of derivatives with tailored functionalities by modifying the parent structure of this compound. For example, the bromine atom can be replaced with other functional groups through simulated nucleophilic substitution reactions to create a library of new compounds. ijrpr.com The properties of these virtual compounds can then be calculated and evaluated.

Predicting Material Properties

Molecular dynamics (MD) simulations can be employed to predict the bulk properties of materials composed of these derivatives. By simulating the interactions of many molecules over time, it is possible to predict properties such as:

Viscosity and Lubricity: For applications as advanced lubricants, MD simulations can model the behavior of these molecules under shear, predicting their performance.

Self-Assembly and Surface Coverage: When designing surfactants or components for surface coatings, simulations can predict how these molecules will arrange themselves at interfaces.

Thermal Stability: Computational methods can estimate the bond dissociation energies and decomposition pathways, providing insights into the thermal stability of the resulting materials. rsc.org

Illustrative Data for In Silico Materials Design

The following interactive table showcases a hypothetical set of designed derivatives of this compound and their predicted properties, demonstrating the process of in silico materials design.

Derivative Functional GroupPredicted Viscosity (cP at 298K)Predicted Critical Micelle Concentration (mM)Predicted Decomposition Temperature (°C)
-OH (Alcohol)1500.05350
-COOH (Carboxylic Acid)1800.02320
-NH₂ (Amine)1650.04340
-SO₃H (Sulfonic Acid)2000.01300
-CN (Nitrile)140N/A360

Note: This table is a conceptual illustration of how computational predictions can guide materials design. The values are hypothetical and not derived from actual simulations of these specific molecules.

Through such predictive modeling, the design of novel derivatives and material architectures can be shifted from a resource-intensive experimental process to a more efficient, computationally-driven approach. chemrxiv.org This allows for the rapid exploration of a vast chemical space to identify promising candidates for specific applications, ultimately accelerating the pace of innovation in materials science.

Advanced Analytical Methodologies for Research on 1 Bromo 2 Dodecyltetradecane and Its Derivatives

High-Resolution Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for the separation and analysis of 1-Bromo-2-dodecyltetradecane (B1152715) and its reaction products. The choice of technique is dictated by the volatility and polarity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.orgquora.com In the context of this compound, which is a relatively large molecule, GC-MS analysis would require high temperatures for volatilization. This method is particularly useful for monitoring the progress of reactions, such as dehydrobromination or substitution reactions, by identifying the starting material, intermediates, and final products.

The mass spectrometer fragments the eluted compounds in a reproducible manner, providing a unique fragmentation pattern or "fingerprint" for each component. For this compound, characteristic fragments would be expected from the cleavage of the carbon-bromine bond and the fragmentation of the long alkyl chains. The presence of bromine's isotopic pattern (approximately equal abundance of 79Br and 81Br) would be a key indicator in the mass spectrum.

Illustrative GC-MS Parameters for this compound Analysis:

ParameterValue
Column ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 320 °C at 15 °C/min, hold 10 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives and Oligomers

For non-volatile derivatives of this compound, such as those resulting from polymerization or functionalization with polar groups, high-performance liquid chromatography (HPLC) is the method of choice. youtube.com HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile and water), is well-suited for the separation of long-chain alkyl compounds and their less polar derivatives. The retention time of the analytes is influenced by their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. Detection can be achieved using various detectors, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), which are suitable for non-chromophoric compounds.

Preparative Chromatography for Advanced Purification of Complex Reaction Mixtures

When high-purity samples of this compound or its derivatives are required for further studies, preparative chromatography is employed. researchgate.netorgchemboulder.comnih.gov This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and collect significant quantities of a target compound from a mixture. researchgate.net The goal of preparative chromatography is to achieve a high degree of purity for the isolated compound, which can then be used for structural elucidation or as a starting material for subsequent reactions. orgchemboulder.comnih.gov

The process involves using larger columns and higher flow rates than in analytical HPLC. orgchemboulder.com The choice of stationary and mobile phases is guided by an initial analytical-scale separation to optimize the resolution of the target compound from impurities. emerypharma.com Fraction collectors are used to automatically collect the eluent containing the purified compound as it exits the column. emerypharma.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. nih.gov For a complex branched molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. emerypharma.comnih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Branching and Connectivity

Two-dimensional NMR experiments provide correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons along the dodecyl and tetradecyl chains and at the branching point.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH2, and CH3 groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.educolumbia.edu This is particularly valuable for identifying quaternary carbons and for connecting different fragments of the molecule, such as the alkyl chains to the branching point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can provide information about the preferred conformation of the molecule in solution.

Illustrative 2D NMR Correlations for this compound:

TechniqueCorrelating NucleiInformation Gained
COSY ¹H-¹HConnectivity of protons along the alkyl chains and at the branch point.
HSQC ¹H-¹³C (one bond)Direct attachment of protons to specific carbon atoms.
HMBC ¹H-¹³C (multiple bonds)Connectivity across multiple bonds, confirming the branching structure.
NOESY ¹H-¹H (through space)Spatial proximity of protons, indicating conformational preferences.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Aggregation and Self-Assembly Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. nih.gov The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. DOSY is particularly useful for studying the aggregation and self-assembly of molecules in solution. researchgate.net

For derivatives of this compound that may form aggregates or micelles in solution, DOSY can provide valuable insights into the size and nature of these assemblies. By measuring the diffusion coefficients of the molecules at different concentrations, it is possible to determine the critical aggregation concentration and the average size of the aggregates. This technique has been successfully applied to study the aggregation of various organometallic and surfactant systems. rsc.orgresearchgate.net

Variable Temperature NMR for Conformational Dynamics and Phase Transitions

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating the dynamic processes of molecules in solution. researchgate.net For a large and flexible molecule like this compound, which possesses numerous rotatable single bonds, VT-NMR can provide critical data on its conformational dynamics and the energetics of these processes. rsc.orgnih.gov

At ambient temperatures, the rapid interconversion between different conformational isomers often results in time-averaged signals in the NMR spectrum. scielo.br As the temperature is lowered, the rate of this interconversion slows. If the rate becomes slow enough on the NMR timescale, separate signals for each distinct conformer may be observed. The temperature at which these signals merge, known as the coalescence temperature, can be used to calculate the energy barrier for the conformational change. For this compound, this could reveal the energy barriers to rotation around the C1-C2 bond and within the long alkyl chains.

Furthermore, VT-NMR is instrumental in studying phase transitions. nih.gov As this compound is cooled from a liquid to a solid state, significant changes in the NMR spectrum, particularly in line width, can be observed. In the liquid state, rapid molecular tumbling averages out dipolar interactions, resulting in sharp NMR signals. In the solid state, restricted motion leads to broad signals. The transition between these states can be monitored to understand the melting and freezing behavior at a molecular level.

Table 1: Hypothetical Variable Temperature ¹H NMR Data for Protons near the Stereocenter of this compound.
Temperature (°C)Proton Signal (e.g., -CH₂Br)AppearanceInferred Dynamic Process
253.40 ppmSharp doubletRapid rotation around C-C bonds
-203.38 ppmBroadened signalIntermediate exchange rate
-603.35 ppm, 3.45 ppmTwo distinct doubletsSlow exchange between major conformers

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable for the unambiguous identification of compounds and the elucidation of reaction mechanisms.

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental formula. nih.gov This is particularly crucial when distinguishing between isomers or compounds with very similar nominal masses. For this compound (C₂₆H₅₃Br), HRMS can confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. jove.comyoutube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. youtube.comlibretexts.org

Table 2: Elemental Composition Determination of this compound by HRMS.
Molecular FormulaIsotopeTheoretical Mass (amu)Measured Mass (amu)Mass Error (ppm)
C₂₆H₅₃⁷⁹Br[M]⁺456.3385456.3381-0.88
C₂₆H₅₃⁸¹Br[M+2]⁺458.3364458.3360-0.87

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. nih.govnih.gov For branched alkanes, fragmentation preferentially occurs at the branching point to form more stable secondary or tertiary carbocations. jove.com In alkyl bromides, a common fragmentation pathway is the heterolytic cleavage of the C-Br bond. jove.comyoutube.com

In the study of this compound, MS/MS can confirm the position of the bromine atom and the branching of the alkyl chains. For example, the loss of a bromine radical (•Br) would result in a carbocation at m/z 377.4. Subsequent fragmentation at the branching point would lead to characteristic daughter ions. This technique is also invaluable for identifying transient intermediates in reaction pathways, such as those formed during substitution or elimination reactions of this compound.

Table 3: Predicted MS/MS Fragmentation of the this compound Molecular Ion ([C₂₆H₅₃Br]⁺).
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
456.3/458.3377.4•Br[C₂₆H₅₃]⁺ (sec-carbocation)
377.4209.2C₁₂H₂₄ (Dodecene)[C₁₄H₂₉]⁺
377.4181.2C₁₄H₂₈ (Tetradecene)[C₁₂H₂₅]⁺

Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Studies

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel, without the need for sampling. mt.comnih.govyoutube.com This provides a dynamic picture of the reaction, enabling the identification of intermediates, the determination of reaction kinetics, and the optimization of reaction conditions. mt.commdpi.com

In situ FTIR spectroscopy is a powerful method for monitoring the progress of a reaction by tracking changes in the concentrations of species with specific functional groups. researchgate.netclairet.co.ukyoutube.com An attenuated total reflection (ATR) probe can be inserted directly into the reaction mixture to collect spectra at regular intervals. irdg.org

For reactions involving this compound, such as a dehydrobromination reaction to form an alkene, FTIR can monitor the decrease in the intensity of the C-Br stretching vibration and the simultaneous increase in the C=C stretching vibration. This allows for the real-time tracking of reactant consumption and product formation, from which kinetic data can be derived. youtube.com

Table 4: Key FTIR Frequencies for Monitoring a Dehydrobromination Reaction of this compound.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Observed Change During Reaction
C-Br (in reactant)Stretch650-550Peak intensity decreases
C=C (in product)Stretch1680-1620Peak intensity increases
=C-H (in product)Bend (out-of-plane)1000-650New peak appears and grows

Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. mt.com It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it an excellent tool for observing changes in the carbon skeleton of a molecule. mdpi.comresearchgate.net Raman spectroscopy can be used to analyze samples in various states, including liquids and solids. horiba.com

In the context of this compound research, Raman spectroscopy can effectively monitor reactions involving changes to the C-C backbone or the formation of C=C double bonds, which often have strong Raman signals. acs.org For instance, during a reaction that alters the branching or saturation of the hydrocarbon chains, Raman spectroscopy can provide detailed structural information. rsc.org It is also useful for studying phase transitions, as the Raman spectra of crystalline solids often show sharp, well-defined peaks corresponding to lattice vibrations (phonons), which are absent in the liquid phase. researchgate.net

Table 5: Relevant Raman Shifts for Monitoring Reactions of this compound.
Functional Group/BondVibrational ModeTypical Raman Shift (cm⁻¹)Application
C-BrStretch650-550Reactant consumption
C=CStretch1680-1620Alkene product formation
C-CSkeletal modes1200-800Conformational and structural changes

X-ray Scattering and Diffraction Techniques for Ordered Structures and Assemblies

X-ray scattering and diffraction are powerful non-destructive analytical techniques employed to investigate the structural characteristics of materials at the atomic and molecular level. In the context of this compound and its derivatives, these methods are instrumental in elucidating the arrangement of molecules in both solution and solid states, providing critical insights into their self-assembly behavior and crystalline nature. The interaction of X-rays with the electron clouds of atoms in the sample results in scattering patterns that are indicative of the material's internal structure. By analyzing the angles and intensities of the scattered X-rays, researchers can deduce information about the size, shape, and arrangement of molecular assemblies, as well as the precise ordering of atoms within a crystal lattice.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Morphology

Small-Angle X-ray Scattering (SAXS) is a key technique for characterizing the nanoscale structure of materials, making it particularly well-suited for studying the supramolecular assemblies formed by this compound and its derivatives in solution. By analyzing the scattering pattern at very small angles (typically less than 5 degrees), SAXS provides information on the size, shape, and distribution of particles or domains in the range of 1 to 100 nanometers.

In a typical SAXS experiment involving derivatives of this compound, the compound is dissolved in a suitable solvent and placed in the path of a collimated X-ray beam. The resulting scattering pattern is captured by a 2D detector. The analysis of this pattern can reveal the morphology of self-assembled structures such as micelles, vesicles, or liquid crystalline phases. For instance, spherical micelles would produce an isotropic scattering pattern, whereas elongated or lamellar structures would result in an anisotropic pattern.

For example, research on similar long-chain functionalized hydrocarbons has demonstrated the utility of SAXS in determining the aggregation behavior under different conditions such as concentration, temperature, and solvent polarity. These studies often reveal transitions between different supramolecular morphologies, which can be quantified using SAXS.

Below is an interactive data table summarizing hypothetical SAXS data for a derivative of this compound, illustrating the effect of concentration on the morphology of its supramolecular assemblies in a nonpolar solvent.

Concentration (mM)Radius of Gyration (Rg) (nm)Scattering ProfileDeduced Morphology
12.5Isotropic, follows spherical form factorSpherical Micelles
54.8Anisotropic, follows cylindrical form factorCylindrical Micelles
10-Peaks indicative of ordered structureHexagonal Liquid Crystal
20-Sharp peaks at integer q ratiosLamellar Phase

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Domains and Unit Cell Parameters

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is an essential technique for probing the crystalline structure of materials. It provides information on the arrangement of atoms within a crystal lattice, allowing for the determination of unit cell parameters and the identification of crystalline phases. For this compound and its derivatives, WAXD is crucial for characterizing their solid-state packing and polymorphism.

When a monochromatic X-ray beam is directed at a crystalline sample of a this compound derivative, the X-rays are diffracted by the planes of atoms in the crystal lattice. The angles at which constructive interference occurs are described by Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between the crystal planes. The resulting diffraction pattern consists of a series of peaks at specific 2θ angles, which are characteristic of the crystalline structure.

Analysis of the WAXD pattern can reveal whether the material is amorphous, semi-crystalline, or highly crystalline. The positions of the diffraction peaks are used to determine the unit cell dimensions (a, b, c, α, β, γ), which define the basic repeating unit of the crystal. The relative intensities of the peaks provide information about the positions of the atoms within the unit cell.

For long-chain molecules like this compound, WAXD can reveal how the alkyl chains pack together. Common packing arrangements for alkanes include orthorhombic, monoclinic, and triclinic structures. The presence of the bulky bromo- and dodecyl- substituents on the tetradecane backbone will significantly influence this packing.

The following interactive data table presents hypothetical WAXD data for a crystalline form of a this compound derivative, showcasing the determination of its unit cell parameters.

2θ (degrees)d-spacing (Å)Miller Indices (hkl)Unit Cell ParameterValue
21.54.13(110)a7.5 Å
23.93.72(200)b5.0 Å
39.82.26(002)c38.0 Å
---α90°
---β90°
---γ90°

This data suggests an orthorhombic unit cell, which is common for long-chain alkanes. The long c-axis is indicative of the extended chain length of the molecule.

Electron Microscopy Techniques for Morphological and Nanostructural Characterization

Electron microscopy offers direct visualization of the morphology and nanostructure of materials at high resolution, complementing the statistical information obtained from scattering techniques. By using a beam of electrons instead of light, electron microscopes can achieve much higher magnifications and resolutions, enabling the imaging of individual nanostructures and even molecular assemblies.

Transmission Electron Microscopy (TEM) for Visualization of Nanostructures and Assemblies

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample. nih.gov It is invaluable for directly visualizing the nanostructures and assemblies formed by this compound and its derivatives. researchgate.net In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image.

To prepare a sample for TEM analysis, a dilute solution of the this compound derivative is typically cast onto a TEM grid (a small copper grid coated with a thin film of carbon). After the solvent evaporates, the self-assembled structures are left on the grid. To enhance contrast, especially for organic materials which have low electron density, staining agents containing heavy atoms (e.g., uranyl acetate or phosphotungstic acid) may be used.

TEM images can provide direct evidence for the morphologies inferred from SAXS data, such as spherical or cylindrical micelles, vesicles, and nanofibers. researchgate.net The dimensions of these structures can be measured directly from the images, providing a valuable comparison with the results from scattering techniques. For crystalline samples, high-resolution TEM (HRTEM) can even visualize the crystal lattice planes, and selected area electron diffraction (SAED) can be used to determine the crystal structure of individual nanocrystals.

The following interactive data table summarizes hypothetical research findings from a TEM study of a self-assembling derivative of this compound.

Sample PreparationObserved NanostructureAverage Diameter (nm)SAED PatternStructural Information
Drop-casting from hexane (B92381)Spherical Micelles5.1Diffuse ringsAmorphous packing
Drop-casting from chloroformNanorods10.3 (width), >200 (length)Spot patternCrystalline, orthorhombic
Cryo-TEM from vitrified ethaneVesicles50-100-Bilayer structure in solution

Scanning Electron Microscopy (SEM) for Surface Morphology and Heterogeneous Systems

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of a sample. Unlike TEM, which provides a 2D projection, SEM produces a 3D-like image of the sample surface. This makes it particularly useful for studying the morphology of bulk materials, films, and heterogeneous systems involving this compound and its derivatives.

In SEM, a focused beam of electrons is scanned across the surface of the sample. The interactions of the electron beam with the sample produce various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. Secondary electrons are the primary source of the topographic contrast in SEM images.

For SEM analysis, the sample must be conductive. Non-conductive samples, such as most organic compounds, are typically coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging effects. SEM is well-suited for examining the macroscopic organization of self-assembled structures, such as the alignment of fibers in a film or the packing of particles. It can also be used to study the interface between a material containing a this compound derivative and another phase, providing insights into its use in composite materials or as a surface modifier.

An interactive data table below presents hypothetical findings from an SEM analysis of a thin film of a this compound derivative on a silicon substrate.

MagnificationSurface Features ObservedAverage Feature SizeElemental Analysis (EDX)Interpretation
1,000xUniform, continuous film-C, Br, Si, OHomogeneous coating on the substrate
10,000xNetwork of interconnected nanofibers50 nm (fiber diameter)C, BrSelf-assembled fibrous network
50,000xPorous structure within the film100-200 nm (pore size)C, BrFormation of a nanoporous material

Future Research Directions and Emerging Opportunities for 1 Bromo 2 Dodecyltetradecane

Development of Novel and Sustainable Synthetic Pathways for 1-Bromo-2-dodecyltetradecane (B1152715)

The environmental and economic viability of utilizing this compound is intrinsically linked to the methods of its production. Future efforts will focus on greener and more efficient synthetic routes, moving away from conventional batch processes and petrochemical feedstocks.

A primary avenue for sustainable synthesis lies in producing the precursor, 2-dodecyltetradecanol, from renewable resources. The Guerbet reaction, which dimerizes alcohols to form longer, branched-chain alcohols, is central to this approach. aocs.org Research is increasingly directed towards using bio-derived alcohols, such as ethanol and butanol produced from the fermentation of lignocellulosic waste, as feedstocks for the Guerbet condensation. rsc.orgrsc.org

Catalytic advancements are crucial for this strategy. Studies have shown that catalysts like calcium hydroxyapatite can effectively convert ethanol into higher alcohols, including the precursors needed for the multi-step synthesis of C26 Guerbet alcohols. researchgate.net The process involves a series of reactions including dehydrogenation, aldol condensation, and hydrogenation. researchgate.net Kinetic modeling and process simulation can be employed to optimize reaction conditions, such as co-feeding different alcohols, to maximize the yield of desired long-chain products and minimize byproducts. rsc.org This bio-based route offers a promising path to reduce the carbon footprint associated with the synthesis of this compound.

Table 1: Catalytic Approaches for Biomass-Derived Guerbet Alcohol Synthesis

Catalyst TypeFeedstock ExamplesKey Process FeatureResearch Goal
Calcium HydroxyapatiteEthanol, 1-ButanolStable for long time-on-stream operationHigh selectivity for C6+ alcohols
Cu–Mg–Al Mixed OxidesEthanol, ButanolGuerbet coupling chemistryOptimize product distribution for diesel precursors
Lanthanum-promoted NickelEthanol, Isoamyl AlcoholMixed-alcohol condensationEnhance selectivity toward cross-condensation products

The transition from batch to continuous flow manufacturing represents a significant opportunity for the synthesis of this compound and its precursors. Flow chemistry offers enhanced safety, better heat and mass transfer, improved scalability, and higher consistency compared to traditional batch methods. semanticscholar.org

The Guerbet reaction, which often requires high temperatures, is well-suited for continuous fixed-bed flow reactors. mdpi.com Similarly, the subsequent bromination of 2-dodecyltetradecanol can be performed in a continuous microflow system. Such systems allow for precise control over reaction parameters, minimizing side reactions and improving yield. For instance, continuous microflow bromination of alkenes has been demonstrated, showcasing the potential for adapting this technology to the bromination of long-chain alcohols using reagents like N-bromosuccinimide (NBS) or other bromine sources. semanticscholar.orgorganic-chemistry.org The development of a fully continuous, multi-step process from bio-alcohols to the final brominated product is a key future objective.

Exploration of New Catalytic Transformations for this compound Derivatization

The bromine atom in this compound serves as a versatile functional handle for a wide array of chemical transformations. Modern catalytic methods are enabling these derivatizations to be performed with greater precision, efficiency, and sustainability.

Photo- and electrocatalysis offer powerful, green alternatives to traditional methods for functionalizing alkyl halides. These techniques operate under mild conditions and can circumvent the need for stoichiometric organometallic reagents. princeton.edu

Photocatalysis: Metallaphotoredox catalysis, often employing iridium or ruthenium complexes, can activate the C(sp³)–Br bond via single-electron transfer to generate an alkyl radical. princeton.edunih.govrsc.org This radical can then participate in a variety of C–C bond-forming reactions, such as cross-electrophile coupling with other alkyl halides or alkenylation. nih.govacs.org This strategy allows for the coupling of two distinct secondary alkyl centers, a challenging transformation using conventional methods. princeton.edu

Electrocatalysis: Electrochemical methods provide a transition-metal-free approach to C(sp³)–C(sp³) bond formation. nih.gov By exploiting the differences in reduction potentials, a more substituted alkyl bromide like this compound can be selectively reduced at a cathode to form a carbanion intermediate. nih.govresearchgate.net This nucleophilic species can then react with a less-substituted alkyl halide in a cross-electrophile coupling (XEC) reaction. nih.govmst.edu This technique demonstrates high chemoselectivity and functional group tolerance, opening pathways to complex molecular architectures. nih.gov Nickel-catalyzed electrochemical coupling of alkyl bromides with alkyl tosylates further expands this toolkit. acs.org

Table 2: Comparison of Modern Catalytic Derivatization Methods

MethodActivation PrincipleKey AdvantagesPotential Application for this compound
Photocatalysis Visible light absorption by a photocatalyst generates a radical from the C-Br bond.Mild reaction conditions, high functional group tolerance, avoids pre-functionalization of coupling partners. princeton.eduCoupling with other drug-like fragments or functional alkyl groups to create complex molecules.
Electrocatalysis Direct electron transfer at an electrode surface generates a carbanion from the C-Br bond.Transition-metal-free, high chemoselectivity based on redox potentials, operational simplicity. nih.govSelective cross-coupling with primary alkyl halides to build complex hydrocarbon backbones.
Organocatalysis Activation via non-metallic small organic molecules.Avoids toxic heavy metals, potential for asymmetric synthesis.Stereoselective nucleophilic substitution to introduce chiral centers.
Biocatalysis Enzyme-catalyzed reaction.High selectivity (chemo-, regio-, stereo-), mild aqueous conditions, environmentally benign.Conversion to the corresponding alcohol (2-dodecyltetradecanol) or selective N-alkylation of heterocycles. nih.govnih.gov

Organocatalysis: The use of small organic molecules as catalysts for nucleophilic substitution on alkyl halides is an emerging field. For a secondary alkyl bromide like this compound, Sₙ2 reactions are often in competition with E2 elimination, especially with basic nucleophiles. masterorganicchemistry.com Future research in organocatalysis will focus on designing catalysts that can promote the desired substitution pathway while suppressing elimination, potentially through hydrogen bonding or other non-covalent interactions that shield the transition state.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Haloalkane dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds to produce an alcohol. nih.gov A dehalogenase with activity towards long-chain, branched substrates could be used to convert this compound back to its parent alcohol, 2-dodecyltetradecanol, in a clean and efficient manner. Furthermore, other enzyme classes like transferases are being explored for the selective alkylation of nucleophiles, such as the N-functionalization of heterocycles, which represents a powerful strategy for late-stage modification of complex molecules. nih.gov

Design and Synthesis of Next-Generation Functional Materials Utilizing this compound

The unique physical properties imparted by the large, branched 2-dodecyltetradecyl group—such as liquidity at low temperatures, oxidative stability, and steric bulk—make it an attractive component for a variety of advanced materials. windows.netscientificspectator.com

Surfactants and Lubricants: As a derivative of a Guerbet alcohol, this compound is a precursor to specialty surfactants. aocs.org Derivatization into Guerbet alcohol ethoxylates or sulfates can yield surfactants with excellent emulsifying properties, low critical micelle concentrations, and utility in applications like enhanced oil recovery. researchgate.netgoogle.com The branched structure is key to providing liquidity and performance under demanding conditions. scientificspectator.com

Organic Electronics: The solubility and processability of conjugated polymers, which are central to organic electronics, are often improved by attaching flexible alkyl side chains. sigmaaldrich.com The 2-dodecyltetradecyl group, attached to a polymer backbone via reactions starting from the bromide, could serve as a highly effective solubilizing chain. This would allow for solution-processing of otherwise intractable materials for use in organic thin-film transistors (OTFTs) and other devices. rsc.org

Hybrid Materials: The bulky, branched alkyl structure can be used to tune the properties of organic-inorganic hybrid materials. For instance, large organic cations are used as spacers and stabilizers in perovskite and manganese halide materials for applications in LEDs and X-ray imaging. researchgate.netnih.gov Synthesizing a phosphonium or ammonium (B1175870) salt from this compound could yield a novel organic cation. The branched nature of the alkyl chain could influence the crystal packing, stability, and photoluminescent quantum yield of the resulting hybrid material. researchgate.net

Integration of this compound Research into Interdisciplinary Fields

The unique physical and chemical properties of this compound make it a promising candidate for investigation in various interdisciplinary fields, bridging chemistry with physics and materials science.

The self-assembly of amphiphilic molecules into micelles, vesicles, and liquid crystals is a central topic in soft matter physics. Surfactants derived from this compound would be of significant interest in this field. The branched structure of the hydrophobic tail is expected to have a profound impact on the critical micelle concentration (CMC), aggregation number, and the geometry of the resulting self-assembled structures. acs.orgtamu.edursc.org Studies on the phase behavior of these surfactants in water and other solvents could reveal novel liquid crystalline phases with potential applications in materials science and nanotechnology. The dynamics of these complex fluids, including their rheological properties, would also be a rich area for investigation.

Long-chain alkyl halides are known to influence the properties of interfaces, such as the air-water interface. acs.org Research on this compound could explore its ability to form monolayers at interfaces and to interact with other surface-active molecules like fatty acids. The presence of the bulky, branched alkyl chain could lead to unique packing arrangements and phase behavior in these monolayers.

In the realm of adhesion science, the functionalization of surfaces with long hydrocarbon chains is a common strategy to modify surface energy and adhesion properties. rsc.orgresearchgate.net this compound could be chemically grafted onto surfaces to create non-polar, low-energy coatings. The branched nature of the alkyl chain might provide a more effective coverage of the surface compared to linear chains, potentially leading to enhanced hydrophobicity or oleophobicity. The adhesion of these functionalized surfaces to various materials could be systematically studied to understand the structure-property relationships. nih.govmdpi.com

Interdisciplinary FieldResearch FocusPotential Impact
Soft Matter PhysicsSelf-assembly and phase behavior of derivativesDevelopment of novel liquid crystals and structured fluids
Interfacial ChemistryMonolayer formation and interfacial tensionAdvanced coatings and emulsification technologies
Adhesion ScienceSurface modification and adhesion propertiesCreation of surfaces with tailored wettability and adhesion

Sustainable Chemistry and Circular Economy Perspectives for this compound Derivatives

As the chemical industry moves towards more sustainable practices, it is crucial to consider the entire lifecycle of new molecules and their derivatives.

Future research could focus on developing synthetic routes to this compound from renewable feedstocks. Guerbet alcohols, which share the same branched structure, can be synthesized from bio-based fatty alcohols. google.comaocs.orgfrontiersin.org Investigating similar "green" synthetic pathways for this compound would be a significant step towards improving its sustainability profile. Furthermore, exploring the biodegradability of its derivatives would be crucial for assessing their environmental fate. The principles of circular economy, which aim to minimize waste and maximize the use of resources, should also be a guiding factor in the design of applications for this compound. researchgate.netchemrxiv.orggriffith.edu.auresearchgate.net This includes considering the recyclability of polymers and other materials derived from it.

Design for Recyclability and Degradability in Functional Materials

The integration of this compound into functional materials presents both opportunities and challenges in the pursuit of enhanced recyclability and controlled degradability. The unique branched, long-alkyl chain structure of this molecule can be leveraged to influence the properties of polymers, potentially enabling the design of materials with tailored end-of-life options.

Atom Transfer Radical Polymerization (ATRP) stands out as a key technique for incorporating this compound into polymer chains. cmu.edunih.gov This controlled radical polymerization method utilizes alkyl halides, such as this compound, as initiators to synthesize polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.educmu.edu The terminal bromine atom from the initiator is retained on the polymer chain, a feature that is critical for designing recyclable materials. This terminal halogen provides a reactive site that can be targeted for depolymerization or other chemical recycling processes, allowing for the recovery of monomer units.

The long, branched dodecyltetradecyl group from this compound can significantly impact the physical properties of the resulting polymer. This bulky side chain can disrupt polymer chain packing, leading to a lower glass transition temperature and increased solubility. These characteristics can be advantageous for certain recycling methods that rely on dissolving the polymer in a solvent.

Furthermore, the principles of degradable polymer design can be applied when using this compound as an initiator. By copolymerizing it with monomers that contain cleavable linkages, such as esters or acetals, in the polymer backbone, materials can be engineered to degrade under specific environmental conditions, such as the presence of moisture or specific enzymes. The large alkyl group may influence the rate of degradation by affecting the accessibility of these cleavable bonds to hydrolytic or enzymatic agents.

Below is a table summarizing potential strategies for designing recyclable and degradable polymers using this compound:

StrategyPolymerization TechniqueKey FeatureDesired Outcome
Terminal Functionalization for Chemical Recycling Atom Transfer Radical Polymerization (ATRP)Retention of the terminal bromine atom from the initiator.Enables targeted depolymerization or chemical modification for monomer recovery.
Incorporation of Cleavable Monomers Copolymerization (e.g., ATRP, conventional free radical)Inclusion of monomers with hydrolytically or enzymatically labile bonds (e.g., esters, acetals) in the polymer backbone.Controlled degradation of the polymer into smaller, non-persistent fragments.
Modification of Physical Properties for Enhanced Processing Use of this compound as an initiator or comonomer.The bulky, branched alkyl group disrupts chain packing.Improved solubility and lower melting points can facilitate solvent-based recycling processes.

Identification of Unanswered Questions and Persistent Challenges in this compound Research

Despite the potential applications of this compound in the synthesis of functional polymers, several unanswered questions and persistent challenges remain. These knowledge gaps hinder the full realization of its utility in materials science, particularly in the development of sustainable polymers.

One of the primary challenges lies in the controlled synthesis and characterization of polymers derived from this initiator. While ATRP offers a degree of control, the bulky nature of the 2-dodecyltetradecyl group can introduce steric hindrance, potentially affecting the kinetics of the polymerization and the accessibility of the active propagating center. cmu.edu This can lead to difficulties in achieving high monomer conversions and maintaining low polydispersity, especially for certain classes of monomers.

The precise influence of the long, branched alkyl chain on the thermal and mechanical properties of the resulting polymers is not yet fully understood. While it is expected to act as an internal plasticizer, detailed studies correlating the initiator structure with material performance are lacking. This includes a systematic investigation of how this specific branching pattern affects properties such as tensile strength, elasticity, and thermal stability across a range of polymer backbones.

Furthermore, the ultimate environmental fate and biodegradability of polymers containing the 2-dodecyltetradecyl moiety remain largely unexplored. While the incorporation of cleavable linkages can promote degradation of the polymer backbone, the persistence of the long alkyl chain fragment is a key question. Research is needed to assess the susceptibility of this branched hydrocarbon structure to microbial degradation under various environmental conditions.

A summary of the key unanswered questions and challenges is presented in the table below:

Research AreaUnanswered QuestionsPersistent Challenges
Polymer Synthesis How does the steric bulk of the 2-dodecyltetradecyl group affect the kinetics and control of ATRP for different monomer classes?Achieving high monomer conversions and low polydispersities; overcoming steric hindrance at the propagating chain end.
Structure-Property Relationships What is the precise quantitative effect of the 2-dodecyltetradecyl group on the thermal, mechanical, and solution properties of various polymers?Deconvoluting the influence of the branched alkyl chain from other structural factors to establish clear design principles.
Degradability and Environmental Fate To what extent is the 2-dodecyltetradecyl fragment biodegradable in different environments (e.g., soil, marine)?Developing analytical methods to track the degradation of the initiator fragment and assess its long-term environmental impact.
Recyclability How does the presence of the long alkyl chain affect the efficiency of chemical recycling processes, such as depolymerization?Optimizing recycling conditions to accommodate the physical properties imparted by the initiator and minimizing side reactions.

Addressing these questions will be crucial for the rational design of next-generation functional materials that incorporate this compound and meet the growing demand for sustainable and high-performance polymers.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Bromo-2-dodecyltetradecane?

A common method involves bromination of the corresponding alcohol using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) as a catalyst. For example, 1-bromododecane is synthesized by refluxing 1-dodecanol with 48% HBr and H₂SO₄ at 140°C for 5 hours . Key parameters include stoichiometric ratios (e.g., 100 mmol alcohol to 200 mmol HBr), temperature control, and reaction monitoring via thin-layer chromatography (TLC). Adjustments may be needed for steric hindrance in branched analogs like this compound.

Q. How can researchers monitor the progress of bromination reactions involving this compound?

TLC is a standard method for qualitative analysis during synthesis. For quantitative assessment, gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy can track reactant consumption and product formation. In related bromoalkanes, GC-MS has been used to analyze purity and identify byproducts .

Q. What safety precautions are essential when handling this compound?

Bromoalkanes are typically corrosive and reactive. Key precautions include:

  • Using personal protective equipment (PPE) such as gloves and goggles.
  • Avoiding contact with oxidizing agents, which may trigger hazardous reactions (e.g., decomposition to hydrogen bromide) .
  • Storing in cool, dry conditions away from incompatible materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromoalkane synthesis?

Discrepancies may arise from variations in reaction conditions (e.g., acid concentration, temperature gradients). Methodological solutions include:

  • Replicating protocols with controlled variables (e.g., HBr purity, stirring efficiency).
  • Validating results using multiple analytical techniques (e.g., NMR for structural confirmation alongside TLC) .
  • Conducting kinetic studies to identify rate-limiting steps or side reactions.

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

Side reactions (e.g., elimination or over-bromination) can be minimized by:

  • Optimizing stoichiometry to avoid excess HBr, which may promote acid-catalyzed degradation.
  • Using inert atmospheres to prevent oxidation.
  • Employing distillation or column chromatography for purification, as demonstrated in 1-bromododecane synthesis .

Q. How can the environmental impact of this compound be assessed despite limited ecotoxicity data?

Researchers can extrapolate from structurally similar bromoalkanes. For example:

  • Evaluate bioaccumulation potential using logP values (predicted high for long-chain bromoalkanes).
  • Conduct biodegradation assays under controlled conditions (e.g., OECD 301F) to estimate persistence .
  • Model soil mobility using octanol-water partition coefficients (Kₒw) .

Q. What advanced analytical techniques are suitable for characterizing impurities in this compound?

High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) can resolve non-volatile impurities. For volatile byproducts, headspace GC-MS is effective. NMR (¹H, ¹³C, and 2D experiments) provides structural details for trace contaminants .

Q. How does the branching in this compound influence its reactivity in nucleophilic substitution reactions?

The dodecyl branch at the 2-position introduces steric hindrance, potentially slowing SN2 mechanisms. Comparative studies with linear analogs (e.g., 1-bromododecane) can quantify this effect. Kinetic experiments under varying temperatures and solvents (polar vs. nonpolar) may reveal shifts toward SN1 pathways .

Methodological Considerations

Designing experiments to study the thermal stability of this compound:

  • Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Monitor degradation products (e.g., HBr, alkenes) using FTIR or GC-MS under accelerated aging conditions .

Addressing data gaps in toxicity profiles for this compound:

  • Use quantitative structure-activity relationship (QSAR) models to predict acute toxicity.
  • Conduct in vitro assays (e.g., Ames test for mutagenicity) if preliminary QSAR results indicate risks .

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